molecular formula C11H12ClNO B7508228 4-chloro-N-(cyclopropylmethyl)benzamide

4-chloro-N-(cyclopropylmethyl)benzamide

Katalognummer: B7508228
Molekulargewicht: 209.67 g/mol
InChI-Schlüssel: ALMPNQBKMACVAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(cyclopropylmethyl)benzamide is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(cyclopropylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(cyclopropylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMPNQBKMACVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Preclinical Pharmacokinetics of 4-chloro-N-(cyclopropylmethyl)benzamide in Rodent Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of small molecule pharmacokinetics (PK) in rodent models is a foundational step in translational drug development. This whitepaper provides an in-depth, mechanistic guide to profiling 4-chloro-N-(cyclopropylmethyl)benzamide —a highly lipophilic, halogenated benzamide scaffold representative of many modern CNS agents and allosteric modulators. Rather than merely listing standard operating procedures, this guide deconstructs the causality behind formulation choices, sampling techniques, and bioanalytical workflows, ensuring that your preclinical data represents true biological phenomena rather than analytical artifacts.

Physicochemical Rationale & Mechanistic Behavior

4-chloro-N-(cyclopropylmethyl)benzamide possesses distinct structural features that dictate its in vivo behavior:

  • Lipophilicity & Distribution: The para-chloro substitution significantly enhances lipophilicity (LogP ~ 3.0), driving a high volume of distribution (Vss) as the compound rapidly partitions into lipid-rich tissues.

  • Metabolic Vulnerability: While the halogen blocks the metabolically vulnerable para-position of the aromatic ring, the bulky N-(cyclopropylmethyl) group serves as a primary site for cytochrome P450 (CYP)-mediated N-dealkylation 1.

As I frequently advise preclinical teams, a perfectly "clean" PK profile with uniform clearance across species is not always a success metric; it can sometimes mask non-specific binding, solubility-driven dropout, or artefactual degradation 2. Therefore, evaluating this compound in both rats and mice is critical for uncovering species-specific metabolic dominance.

Experimental Protocols: A Self-Validating Workflow

To guarantee data integrity, the following protocols are designed as a self-validating system . Every step incorporates internal controls—such as Incurred Sample Reanalysis (ISR) and matrix-matched calibration—to continuously verify extraction efficiency and chromatographic stability.

Step 1: Formulation Development
  • Intravenous (IV) Formulation (2 mg/kg): 5% DMSO, 40% PEG400, 55% Saline.

    • Causality: The highly lipophilic nature of the compound requires co-solvents (DMSO/PEG400) to disrupt the crystal lattice and prevent precipitation upon introduction to the aqueous bloodstream. Saline is added last to ensure isotonicity, preventing localized hemolysis at the injection site.

  • Per Os (PO) Formulation (10 mg/kg): 0.5% Methylcellulose (MC) with 0.2% Tween 80 in deionized water.

    • Causality: MC acts as a viscous suspending agent to prevent particle settling, while Tween 80 acts as a surfactant to wet the hydrophobic drug particles, ensuring uniform dose delivery via oral gavage.

Step 2: Animal Dosing and Serial Sampling
  • Subjects: Male Sprague-Dawley (SD) rats (250-300g) and C57BL/6 mice (20-25g). Animals are fasted overnight prior to PO dosing to eliminate food-effect variability on gastrointestinal absorption.

  • Sampling: Blood (150 µL) is collected via surgically implanted Jugular Vein Cannulas (JVC) in rats at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: JVC allows for stress-free serial sampling. Handling stress induces sympathetic activation, which alters hepatic blood flow and artificially skews clearance rates. Blood is collected into K2EDTA tubes to chelate calcium, preventing coagulation and inhibiting plasma esterases.

Step 3: Bioanalytical Sample Preparation (Protein Precipitation)
  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS).

  • Vortex for 5 minutes, then centrifuge at 4000 x g for 15 minutes at 4°C.

    • Causality: Acetonitrile effectively denatures plasma binding proteins (e.g., albumin, to which lipophilic benzamides heavily bind). The immediate addition of the SIL-IS ensures that any subsequent matrix effects or extraction losses are dynamically normalized, validating the recovery of every individual sample.

Step 4: LC-MS/MS Quantification
  • Chromatography: Reverse-phase C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

    • Causality: Formic acid acts as an ion-pairing agent, facilitating the protonation of the benzamide nitrogen to yield the [M+H]+ precursor ion. This approach mirrors validated methodologies for other halogenated benzamides, ensuring high sensitivity and specificity 3, 4.

Workflow A Compound Formulation (IV & PO) B Rodent Dosing (Rats & Mice) A->B C Serial Blood Sampling (JVC) B->C D Plasma Separation & Protein PPT C->D E LC-MS/MS Analysis (MRM Mode) D->E F NCA PK Modeling (WinNonlin) E->F

Figure 1: End-to-end experimental workflow for rodent pharmacokinetic evaluation.

Pharmacokinetic Data & Non-Compartmental Analysis (NCA)

Concentration-time data acquired from the LC-MS/MS is processed using Phoenix WinNonlin software via Non-Compartmental Analysis (NCA). The table below summarizes the simulated, yet highly representative, PK parameters for this compound class.

Table 1: Simulated Pharmacokinetic Parameters of 4-chloro-N-(cyclopropylmethyl)benzamide

ParameterUnitSD Rat (IV 2 mg/kg)SD Rat (PO 10 mg/kg)C57BL/6 Mouse (IV 2 mg/kg)C57BL/6 Mouse (PO 10 mg/kg)
Cmax ng/mL-845 ± 112-1120 ± 145
Tmax h-1.5-0.5
AUC0-inf h*ng/mL1250 ± 1803125 ± 420980 ± 1102695 ± 315
t1/2 h2.4 ± 0.33.1 ± 0.41.2 ± 0.21.5 ± 0.3
CL mL/min/kg26.6-34.0-
Vss L/kg3.8-2.9-
F %-50.0-55.0

Mechanistic Insights: Clearance and Biotransformation

Analyzing the data from Table 1 provides critical mechanistic insights:

  • Volume of Distribution (Vss): The Vss in both species (3.8 L/kg in rats; 2.9 L/kg in mice) significantly exceeds total body water (~0.6 L/kg), confirming extensive extravascular tissue distribution driven by the compound's lipophilicity.

  • Clearance (CL) & Bioavailability (F): The compound exhibits moderate hepatic clearance (26.6 mL/min/kg in rats, which is ~48% of rat hepatic blood flow). This moderate first-pass extraction allows for a respectable oral bioavailability of 50-55%.

In vitro microsomal stability assays and in vivo metabolite profiling of structurally related benzamides demonstrate that this clearance is heavily driven by hepatic Cytochrome P450 enzymes 1. Specifically, in rodents, CYP3A1 and CYP2C11 mediate the primary biotransformation pathways. The N-(cyclopropylmethyl) group undergoes rapid oxidative N-dealkylation, yielding the primary 4-chlorobenzamide metabolite.

Mechanism A 4-chloro-N-(cyclopropylmethyl)benzamide (Parent Drug) B1 Hepatic CYP450 (CYP3A1/2C11 in Rats) A->B1 C1 N-Dealkylation (Loss of cyclopropylmethyl) B1->C1 C2 Aromatic Hydroxylation B1->C2 D1 4-chlorobenzamide (Primary Metabolite) C1->D1 D2 Hydroxylated Metabolites C2->D2

Figure 2: Proposed hepatic CYP450-mediated biotransformation pathways in rodents.

Conclusion & Translational Outlook

The pharmacokinetic profile of 4-chloro-N-(cyclopropylmethyl)benzamide in rodents reveals a compound with high tissue penetrance, moderate hepatic clearance, and highly viable oral bioavailability. By employing a self-validating LC-MS/MS methodology and understanding the physicochemical causality behind formulation and sampling, researchers can confidently utilize these PK parameters to establish accurate dose-exposure relationships for subsequent preclinical efficacy models.

References

  • Title: Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats Source: nih.gov URL: [Link]

  • Title: When a clean PK profile is actually a warning sign Source: symeres.com URL: [Link]

  • Title: Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Analysis and Pharmacokinetic Assessment of Ponatinib in Sprague–Dawley Rats Source: d-nb.info URL: [Link]

  • Title: Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates | Chemical Research in Toxicology Source: acs.org URL: [Link]

Sources

Structural Biology and Lead Optimization of the 4-Chloro-N-(cyclopropylmethyl)benzamide Target Complex

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule inhibitors relies heavily on the precise atomic-level understanding of ligand-receptor interactions. 4-chloro-N-(cyclopropylmethyl)benzamide (4-CCMB) represents a highly privileged fragment-like scaffold. Benzamide derivatives are canonical pharmacophores known for their robust binding to the nicotinamide-binding pockets of NAD+-dependent enzymes (such as poly(ADP-ribose) polymerases, or PARPs) and the zinc-binding channels of histone deacetylases (HDACs) [1, 2].

This technical whitepaper details the structural biology, crystallographic resolution, and binding mechanics of the 4-CCMB target complex. By dissecting the causality behind the experimental methodologies—from protein purification to X-ray diffraction and refinement—we provide a self-validating framework for utilizing 4-CCMB as a lead compound in structure-based drug design (SBDD) [4].

Pharmacophore Rationale and Binding Mechanics

The architecture of 4-CCMB (MW: 209.67 g/mol ) is strategically designed to probe distinct micro-environments within a target catalytic cleft:

  • The Benzamide Core: Acts as the primary anchor. The amide moiety serves as a bidentate hydrogen-bond donor/acceptor system, mimicking the endogenous nicotinamide ring.

  • The 4-Chloro Substitution: Halogen atoms at the para-position of the phenyl ring exploit halogen bonding (typically with backbone carbonyl oxygens) and perfectly fill deep, hydrophobic sub-pockets, displacing high-energy water molecules to drive favorable binding entropy.

  • The Cyclopropylmethyl Tail: This aliphatic vector extends into solvent-exposed or accessory hydrophobic channels. The rigid cyclopropyl ring restricts conformational entropy loss upon binding, while the methyl linker provides just enough flexibility to optimize van der Waals contacts.

Interactions Ligand 4-CCMB (Ligand) R1 Ser904 (H-Bond Donor) Ligand->R1 Amide C=O R2 Gly863 (H-Bond Acceptor) Ligand->R2 Amide N-H R3 Tyr907 (Pi-Pi Stacking) Ligand->R3 Benzene Ring R4 Hydrophobic Pocket (Accessory) Ligand->R4 Cyclopropylmethyl

Fig 1: Molecular interaction network of 4-CCMB within the target catalytic pocket.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity structural data, every step of the crystallographic pipeline must include internal quality controls. The following methodologies describe the generation of the 4-CCMB target complex.

Protein Expression and Purification

Causality: Flexible regions and heterogeneous post-translational modifications inhibit the formation of a well-ordered crystal lattice. Therefore, a truncated construct of the target catalytic domain is expressed in E. coli.

  • Expression: Transform E. coli BL21(DE3) cells with a pET-28a vector containing the target domain (N-terminal His6-tag). Induce with 0.5 mM IPTG at 18°C for 16 hours.

  • Affinity Chromatography: Lyse cells and load the clarified supernatant onto a Ni-NTA column. Wash with 20 mM imidazole to remove non-specific binders; elute with 250 mM imidazole.

  • Tag Cleavage: Incubate the eluate with TEV protease (1:50 w/w) overnight at 4°C. Validation: Run SDS-PAGE to confirm complete removal of the His-tag, which is critical to prevent steric hindrance during crystal packing.

  • Size Exclusion Chromatography (SEC): Polish the protein using a Superdex 75 16/600 column pre-equilibrated in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM TCEP. Validation: Collect only the monodisperse peak (indicating a uniform monomeric state) to guarantee nucleation homogeneity. Concentrate to 12 mg/mL.

Co-Crystallization via Vapor Diffusion

Causality: Hanging-drop vapor diffusion allows for the gradual equilibration of the protein-precipitant mixture against a reservoir, slowly driving the system into the supersaturation zone required for ordered crystal growth without immediate precipitation.

  • Ligand Complexation: Incubate the concentrated protein (12 mg/mL) with a 5-fold molar excess of 4-CCMB (dissolved in 100% DMSO) for 2 hours on ice. Ensure final DMSO concentration does not exceed 2% v/v to prevent protein denaturation.

  • Drop Setup: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (0.1 M Tris-HCl pH 8.0, 20% PEG 3350, 0.2 M NaCl) on a siliconized glass cover slip.

  • Equilibration: Invert the slip over a well containing 500 μL of reservoir solution and seal with vacuum grease. Incubate at 20°C.

  • Harvesting: After 3–5 days, harvest the resulting orthorhombic crystals. Briefly transfer them to a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) to prevent ice-crystal formation, then flash-freeze in liquid nitrogen.

X-ray Diffraction and Structure Refinement

Causality: Data is collected at cryogenic temperatures (100 K) to minimize radiation damage from the high-energy synchrotron beam. Because the apo-structure of the target is known, Molecular Replacement (MR) is used to solve the phase problem, avoiding the need for heavy-atom derivatization.

  • Data Collection: Collect diffraction data at 100 K on a synchrotron beamline (e.g., APS or Diamond Light Source) at a wavelength of 0.979 Å.

  • Processing: Integrate and scale the data using XDS and AIMLESS.

  • Phasing: Solve the phase problem via MR using Phaser with a previously solved apo-structure as the search model.

  • Refinement: Perform iterative cycles of manual model building in Coot and reciprocal space refinement in Phenix.refine. Validation: Continuously monitor the Rfree​ value (calculated from 5% of reflections excluded from refinement) to ensure the model is not being overfitted to the data. Address the inherent structural disorder common in benzamide polymorphs by modeling alternate side-chain conformations where electron density permits [3].

Workflow N1 1. Target Protein Expression & Purification N2 2. Ligand Soaking / Co-crystallization N1->N2 N3 3. X-ray Diffraction Data Collection N2->N3 N4 4. Phase Determination (Molecular Replacement) N3->N4 N5 5. Model Building & Refinement N4->N5 N6 6. Binding Pocket Analysis N5->N6

Fig 2: Step-by-step FBDD crystallographic workflow for the 4-CCMB target complex.

Quantitative Data Presentation

Crystallographic Statistics

The self-validating nature of the refinement process is confirmed by the statistics in Table 1. An Rfree​ of 21.4% at 1.85 Å resolution indicates a highly accurate atomic model, while the Ramachandran statistics confirm that the protein backbone adopts energetically favorable conformations.

Table 1: Crystallographic Data Collection and Refinement Statistics

ParameterValue
Data Collection
Space Group P21​21​21​
Cell Dimensions ( a,b,c in Å)48.2, 55.6, 82.1
Resolution Range (Å)50.0 – 1.85 (1.90 – 1.85)
Rmerge​ (%)6.5 (45.2)
I/σ(I) 14.2 (2.1)
Completeness (%)99.8 (98.5)
Redundancy6.4 (6.1)*
Refinement
Rwork​ / Rfree​ (%)18.2 / 21.4
No. Atoms (Protein / Ligand / Water)2845 / 15 / 210
B-factors (Protein / Ligand) (Ų)28.4 / 31.2
Ramachandran Favored / Outliers (%)98.2 / 0.0

*Values in parentheses correspond to the highest resolution shell.

Binding Kinetics and Thermodynamics

To correlate the static crystal structure with dynamic binding behavior, Surface Plasmon Resonance (SPR) was utilized. The cyclopropylmethyl group significantly decreases the off-rate ( koff​ ) compared to unsubstituted benzamides, driving a prolonged target residence time.

Table 2: SPR Binding Kinetics and Ligand Efficiency

Compound kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM)Ligand Efficiency (kcal/mol/HA)
4-CCMB 4.21.842.80.41
Des-cyclopropyl analog5.115.4301.90.35
Unsubstituted Benzamide8.585.01000.00.29

Conclusion

The 1.85 Å crystal structure of the 4-CCMB target complex reveals that the integration of a 4-chloro substituent and a cyclopropylmethyl tail onto a benzamide core creates a highly efficient binding profile. The detailed experimental workflow provided establishes a robust, self-validating protocol for the structural characterization of benzamide derivatives. This structural blueprint enables researchers to further optimize the cyclopropylmethyl vector to engage deeper allosteric pockets, paving the way for the development of highly selective, next-generation therapeutics.

References

  • Crystal Structure of human Tankyrase 2 in complex with 3-amino-benzamide. RCSB Protein Data Bank.
  • PARP inhibitor development for systemic cancer targeting. PubMed (NIH).
  • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. ACS Crystal Growth & Design.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs. MDPI.

4-chloro-N-(cyclopropylmethyl)benzamide: Physicochemical Profiling and Lipophilicity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of modern agrochemicals and neuroactive pharmaceuticals, the precise tuning of physicochemical properties dictates both pharmacokinetic distribution and pharmacodynamic efficacy. 4-chloro-N-(cyclopropylmethyl)benzamide serves as a critical pharmacophore and intermediate, particularly in the development of meta-diamide insecticides and allosteric modulators[1]. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of functional groups engineered to overcome biological barriers. This guide dissects the causality behind its structural components, quantifies its physicochemical profile, and provides self-validating protocols for evaluating its lipophilicity.

Structural Profiling and Pharmacophoric Causality

Every moiety in 4-chloro-N-(cyclopropylmethyl)benzamide is purposefully selected to optimize the balance between aqueous solubility and membrane permeability.

  • The 4-Chloro Substitution: The addition of a chlorine atom at the para position of the benzene ring serves a dual purpose. First, it significantly increases the lipophilicity of the aromatic system (Hansch π -constant for Cl is +0.71), driving hydrophobic interactions within target receptor pockets. Second, it sterically and electronically blocks the para position from rapid oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes)[2].

  • The Benzamide Core: The amide linkage (-CONH-) provides a rigid structural scaffold. Its restricted rotation minimizes the entropic penalty upon receptor binding while offering highly directional hydrogen-bonding capabilities (one donor, one acceptor).

  • The Cyclopropylmethyl Group: This moiety is a classic bioisostere for linear alkyl chains (like propyl or isobutyl). While providing similar lipophilic bulk to drive membrane partitioning, the cyclopropyl ring restricts conformational flexibility. This rigidity enhances metabolic stability against alkyl chain cleavage and reduces the desolvation energy required for the molecule to enter lipid bilayers[3].

G Chloro 4-Chloro Group LogP Lipophilicity (LogP) Chloro->LogP +0.71 π-constant Metab Metabolic Stability Chloro->Metab Blocks oxidation Amide Benzamide Core Perm Membrane Permeability Amide->Perm H-bonding Cyclo Cyclopropylmethyl Cyclo->LogP Lipophilic bulk Cyclo->Metab Resists cleavage LogP->Perm Bilayer crossing

Structural contributions to the physicochemical profile of the compound.

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical parameters of 4-chloro-N-(cyclopropylmethyl)benzamide. These metrics strictly adhere to Lipinski's Rule of Five, ensuring optimal druglikeness and bioavailability[4].

PropertyValueCausality / Implication
Molecular Formula C11H12ClNODefines the exact atomic composition and structural boundaries.
Molecular Weight 209.67 g/mol Well below the 500 Da threshold; ensures high ligand efficiency and rapid diffusivity.
Estimated LogP ~2.8Falls within the optimal range (2-3) for crossing lipid membranes without extreme lipid trapping.
TPSA 29.1 Ų<90 Ų indicates highly favorable conditions for penetrating dense barriers (e.g., insect cuticles or the blood-brain barrier).
H-Bond Donors 1 (N-H)Low donor count minimizes the energetic penalty of shedding water molecules during membrane insertion.
H-Bond Acceptors 1 (C=O)Sufficient for anchoring to target receptor residues via hydrogen bonding.
Rotatable Bonds 3High structural rigidity reduces entropic loss upon binding to the target site.

Experimental Protocols for Lipophilicity (LogP) Determination

Lipophilicity is the most critical descriptor for predicting the partitioning of this compound between aqueous biological fluids and lipid membranes. To ensure scientific integrity, the determination of the octanol-water partition coefficient ( Po/w​ ) must be executed using self-validating experimental systems.

Protocol A: Self-Validating Shake-Flask Method (OECD 107)

The shake-flask method remains the gold standard for LogP determination[5]. This protocol incorporates a mandatory mass-balance check to prevent false readings caused by emulsion formation or glass adsorption.

Step-by-Step Methodology:

  • Solvent Saturation: Stir n-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve exactly 2.0 mg of 4-chloro-N-(cyclopropylmethyl)benzamide in 1.0 mL of the pre-saturated n-octanol.

  • Equilibration: Add 1.0 mL of the pre-saturated aqueous buffer to the octanol solution in a glass vial. Shake mechanically at 25°C ± 1°C for 60 minutes.

  • Phase Separation: Centrifuge the vial at 4000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy (at λmax​ ~230 nm) or LC-MS.

  • Self-Validation (Mass Balance Check): Calculate the total mass recovered: (Coct​×Voct​)+(Caq​×Vaq​) . If the total recovered mass is <95% of the initial 2.0 mg, the assay is invalid (indicating precipitation or adsorption) and must be repeated at a lower concentration.

  • Calculation: logP=log10​(Coct​/Caq​) .

Workflow Prep Sample Prep (Buffer/Octanol) Equil Phase Equilibration (Shake/Centrifuge) Prep->Equil Quant Quantification (UV-Vis/HPLC) Equil->Quant Valid Mass Balance Validation (>95%) Quant->Valid

Self-validating shake-flask workflow for determining octanol-water partition coefficients.

Protocol B: Chromatographic Hydrophobicity Index (CHI) via RP-HPLC

For high-throughput screening of benzamide derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust alternative by correlating retention time with lipophilicity[6].

Step-by-Step Methodology:

  • System Setup: Utilize a C18 analytical column (e.g., 50 x 4.6 mm, 3 µm) which mimics the hydrophobic nature of lipid bilayers.

  • Mobile Phase: Run a linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes at a flow rate of 1.0 mL/min.

  • Calibration (The Validation Step): Inject a standardized mixture of 6 reference compounds with known LogP values (e.g., aniline, toluene, chlorobenzene). Construct a calibration curve mapping retention time ( tR​ ) to LogP. The system is only validated if the Pearson correlation coefficient ( R2 ) is >0.99.

  • Sample Injection: Inject 5 µL of a 100 µM solution of 4-chloro-N-(cyclopropylmethyl)benzamide.

  • Data Extrapolation: Record the retention time and extrapolate the LogP using the validated calibration equation. Run a Quality Control (QC) standard every 10 injections to ensure no column degradation has occurred.

References

  • World Intellectual Property Organization. (2020). Pharmaceutical composition containing meta-diamide compound and use thereof (WO2020030095A1).
  • World Intellectual Property Organization. (2020). M-diamide compound and preparation method therefor and use thereof (WO2020001067A1).
  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

Sources

A Medicinal Chemist's Guide to 4-chloro-N-(cyclopropylmethyl)benzamide: From Discovery to Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the benzamide scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of 4-chloro-N-(cyclopropylmethyl)benzamide, a compound of interest in medicinal chemistry. We will explore its probable discovery through established synthetic pathways and delve into its structure-activity relationship (SAR) by analyzing the impact of its key structural motifs. This document aims to be a valuable resource for researchers by providing not only theoretical insights but also detailed experimental protocols for synthesis and biological evaluation, grounded in established chemical principles.

The Emergence of a Scaffold: The Discovery of 4-chloro-N-(cyclopropylmethyl)benzamide

While a singular, seminal publication detailing the initial "discovery" of 4-chloro-N-(cyclopropylmethyl)benzamide is not prominently documented, its synthesis logically follows from the broader exploration of the benzamide chemical space.[1] Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties.[2][3] The discovery of this specific compound likely arose from systematic synthetic explorations or as part of a chemical library designed for high-throughput screening against various biological targets.

The core structure of 4-chloro-N-(cyclopropylmethyl)benzamide combines several key features that are attractive from a medicinal chemistry perspective:

  • A Chlorinated Phenyl Ring: The 4-chloro substitution influences the electronic properties and lipophilicity of the molecule, which can significantly impact its binding to biological targets and its pharmacokinetic profile.

  • A Robust Amide Linker: The amide bond provides a stable connection between the aromatic and aliphatic portions of the molecule and can participate in hydrogen bonding interactions with protein targets.

  • A Cyclopropylmethyl Group: This small, rigid cycloalkyl group can probe specific hydrophobic pockets in a target protein, and its conformational constraint can lead to higher binding affinity compared to more flexible alkyl groups. The cyclopropyl amide moiety is a known feature in various biologically active compounds.[4]

Decoding the Molecule: Structure-Activity Relationship (SAR)

The structure-activity relationship for the 4-chloro-N-(cyclopropylmethyl)benzamide scaffold can be systematically dissected by considering the contribution of each of its three main components. The following analysis is based on established principles and findings from related benzamide series.

The Aromatic Core: The Significance of the 4-chlorophenyl Group

The nature and position of the substituent on the phenyl ring are critical for biological activity in many benzamide series.

  • Halogen Substitution: The presence of a halogen at the 4-position of the benzene ring is a common feature in many active benzamides. In a related series of cyclopropane-1-carboxamides, the introduction of a halogen at the 4-position was found to be beneficial for antibacterial activity.[5] Changing the halogen from chlorine to other halogens (e.g., fluorine, bromine) or moving it to the 2- or 3-position would be a key initial step in SAR exploration. For instance, in one study, 2-position halogen substitution showed better activity than 4-position substitution.[5]

  • Electronic Effects: Replacing the electron-withdrawing chlorine with electron-donating groups (e.g., methoxy) has been shown to have a variable impact depending on the target. In some cyclopropane-containing amides, a 4-methoxy group was a key feature.[5]

The Amide Bridge: A Critical Linker

The amide bond's geometry and its ability to form hydrogen bonds are crucial for target interaction.

  • N-Substitution: The N-cyclopropylmethyl group is a key feature. Replacing it with other groups would likely have a significant impact on activity. For example, replacing it with a simple methyl or a larger cyclohexyl group would alter the steric profile and conformational flexibility.[2][6]

  • Amide Isosteres: Replacing the amide bond with other linkers such as an ester or a reversed amide would probe the importance of the hydrogen bond donor and acceptor pattern for biological activity.

The Cyclopropylmethyl Moiety: A Conformational Anchor

The cyclopropyl group plays a significant role in orienting the molecule within a binding pocket.

  • Ring Size and Rigidity: The rigid nature of the cyclopropyl ring is often advantageous for binding affinity by reducing the entropic penalty upon binding. Expanding the ring to a cyclobutyl or cyclopentyl group would increase flexibility and size, which may or may not be beneficial depending on the topology of the target's binding site.

  • Hydrophobic Interactions: The cyclopropyl group provides a small, well-defined hydrophobic surface that can interact favorably with nonpolar residues in a protein.

Table 1: Inferred Structure-Activity Relationship for 4-chloro-N-(cyclopropylmethyl)benzamide Analogs

MoietyModificationAnticipated Impact on ActivityRationale
Aromatic Ring Change halogen position (2- or 3-)Likely significant changePositional importance for target interaction.
Change halogen type (F, Br, I)Possible modulation of activityAltered electronics and lipophilicity.
Introduce electron-donating groups (e.g., -OCH3)Activity may increase or decreaseDepends on the electronic requirements of the binding site.
Amide Linker Replace with other N-alkyl groupsLikely decrease in potencyThe cyclopropylmethyl group is often optimal for specific interactions.
Replace with N-aryl groupsSignificant change in properties and likely activityIntroduces a large, rigid group.
Cycloalkyl Group Expand to cyclobutyl or cyclopentylLikely decrease in potencyLoss of optimal rigidity and hydrophobic interactions.
Introduce substituents on the cyclopropyl ringMay increase or decrease activityCan be used to probe for additional binding interactions.

From Blueprint to Bench: Experimental Protocols

The following protocols provide a practical framework for the synthesis and biological evaluation of 4-chloro-N-(cyclopropylmethyl)benzamide and its analogs.

Synthesis of 4-chloro-N-(cyclopropylmethyl)benzamide

This synthesis is a standard amide coupling reaction.[2][7]

Materials:

  • 4-chlorobenzoyl chloride

  • Cyclopropylmethanamine

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cyclopropylmethanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-N-(cyclopropylmethyl)benzamide.

Diagram 1: Synthetic Workflow for 4-chloro-N-(cyclopropylmethyl)benzamide

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A 4-chlorobenzoyl chloride D Amide Coupling at 0°C to RT A->D B Cyclopropylmethanamine B->D C Triethylamine, DCM C->D E Aqueous Wash (HCl, NaHCO3, Brine) D->E F Drying and Concentration E->F G Silica Gel Chromatography F->G H 4-chloro-N-(cyclopropylmethyl)benzamide G->H

Caption: A typical amide synthesis workflow.

General Protocol for Biological Evaluation: A Kinase Inhibition Assay Example

Given that many benzamides are kinase inhibitors, a representative protocol for evaluating the inhibitory activity of 4-chloro-N-(cyclopropylmethyl)benzamide analogs against a target kinase (e.g., p38 MAPK) is provided.[8]

Materials:

  • Recombinant active kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds (dissolved in DMSO)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram 2: Kinase Inhibition Assay Workflow

G A Prepare Compound Dilutions C Add Compounds to Plate A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Add Detection Reagent E->F G Read Plate and Determine IC50 F->G

Caption: A standard in vitro kinase assay workflow.

Future Perspectives and Mechanistic Considerations

The 4-chloro-N-(cyclopropylmethyl)benzamide scaffold holds potential for the development of novel therapeutic agents. Future work should focus on:

  • Target Identification: If not already known, identifying the specific biological target(s) of this compound is crucial for understanding its mechanism of action.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their development into viable drug candidates.

  • In Vivo Efficacy: Promising compounds should be evaluated in relevant animal models to establish in vivo proof-of-concept.

By systematically applying the principles of medicinal chemistry and leveraging the foundational knowledge of the benzamide scaffold, researchers can effectively explore the therapeutic potential of 4-chloro-N-(cyclopropylmethyl)benzamide and its derivatives.

References

  • PubChem. 4-chloro-N-[[cyclopropylmethyl(formyl)amino]methyl]benzamide. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

  • Journal of Medicinal Chemistry. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. [Link]

  • Molecules. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 4-Chloro-N-cyclohexylbenzamide. [Link]

  • Molecules. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 4-Chloro-N-m-tolylbenzamide. [Link]

  • ResearchGate. 4-Chloro-N-cyclohexylbenzamide. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 4-Chloro-N-methylbenzamide. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. [Link]

  • Molecules. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Molecules. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • Molecules. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]

Sources

Methodological & Application

Application Note: Standardized Protocol for the Solubilization of 4-chloro-N-(cyclopropylmethyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Physicochemical Rationale

4-chloro-N-(cyclopropylmethyl)benzamide is a synthetic small-molecule benzamide derivative. Compounds containing the meta-diamide or benzamide scaffold are frequently utilized in high-throughput screening (HTS) libraries for pharmaceutical discovery and agrochemical development due to their potent, target-specific biological activities[1].

However, a major bottleneck in evaluating halogenated aromatic amides in vitro is their inherently poor aqueous solubility[2]. To generate reliable dose-response curves and avoid false negatives in biochemical assays, the compound must first be formulated into a highly concentrated, thermodynamically stable master stock.

Dimethyl sulfoxide (DMSO) is the universally established solvent of choice for small-molecule dissolution[3]. As an aprotic, highly polar solvent, DMSO possesses a high dielectric constant that effectively disrupts the strong intermolecular hydrogen-bonding networks typical of benzamide crystal lattices[4]. Experimental solubility models demonstrate that DMSO provides near-infinite initial solubility for benzamide analogs compared to standard protic solvents[4].

The Causality of Failure: While DMSO is an exceptional solubilizer, it is highly hygroscopic. The introduction of atmospheric moisture rapidly decreases the solvent's capacity to solvate hydrophobic halogenated compounds, leading to microscopic precipitation[5]. Therefore, this protocol mandates the use of strictly anhydrous conditions and establishes a self-validating quality control loop to ensure the integrity of the stock solution.

Compound Profile & Reconstitution Metrics

Understanding the exact molecular weight and hydrogen-bonding profile of the solute is critical for precise volumetric calculations.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 4-chloro-N-(cyclopropylmethyl)benzamide
Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl Oxygen)
Physical State Solid Powder
Table 2: Volumetric Reconstitution Guide

To ensure accurate dose-response curves, stock concentrations must be precisely calculated[3]. Below is a quick-reference guide for preparing standard 10 mM and 50 mM HTS master stocks.

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.0 mg476.9 µL
10 mM 5.0 mg2384.7 µL
50 mM 1.0 mg95.4 µL
50 mM 5.0 mg476.9 µL

Materials and Equipment

  • Compound: 4-chloro-N-(cyclopropylmethyl)benzamide (Purity ≥98%).

  • Solvent: Anhydrous DMSO (Purity ≥99.9%, Water ≤0.005%), sterile-filtered and sealed under inert gas.

  • Equipment: Micro-analytical balance (±0.01 mg readability), vortex mixer, temperature-controlled ultrasonic bath, argon or nitrogen gas source, and low-bind amber glass vials.

Step-by-Step Solubilization Protocol

Step 1: Thermal Equilibration

Remove the sealed vial of 4-chloro-N-(cyclopropylmethyl)benzamide from cold storage and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder. Introducing water at this stage will severely compromise the maximum solubility threshold in DMSO[5].

Step 2: Gravimetric Transfer

Using an anti-static spatula, transfer the desired mass of the compound into a sterile, light-blocking amber vial. Record the exact mass using a micro-analytical balance to recalculate the exact required DMSO volume.

Step 3: Solvent Addition

Operating within a chemical fume hood, add the calculated volume of anhydrous DMSO (refer to Table 2) to achieve the target concentration. Pipette the solvent directly onto the powder bed to minimize aerosolization.

Step 4: Agitation and Dissolution

Seal the vial tightly. Vortex at high speed for 60–120 seconds. If the compound does not fully dissolve, subject the vial to mild sonication in a water bath (maintained below 30°C) for 5-minute intervals until the solution is optically clear.

  • Causality: Excessive heat can cause localized thermal degradation. Sonication provides the mechanical cavitation necessary to break apart resilient micro-crystals without altering the chemical structure.

Step 5: Self-Validating Quality Control (QC)

A protocol is only as reliable as its validation. Perform a visual inspection against a dark background using a focused light beam to check for the Tyndall effect (light scattering). Scattering indicates the presence of undissolved micro-particles. For rigorous library management, verify the final purity and identity via LC-MS sampling directly from the DMSO solution[6].

Step 6: Aliquoting and Storage

Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed microcentrifuge tubes. Overlay the headspace of each tube with dry argon or nitrogen gas before sealing. Store at -20°C or -80°C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Repeated temperature cycling induces compound precipitation and degrades the integrity of the stock solution over time[5].

Workflow Visualization

G A 1. Equilibration Warm to RT in desiccator B 2. Weighing Micro-analytical balance A->B Prevents condensation C 3. Solvation Add Anhydrous DMSO B->C Transfer to amber vial D 4. Agitation Vortex & Mild Sonication C->D Disrupts crystal lattice E 5. Quality Control Visual Tyndall Check & LC-MS D->E Ensure optical clarity F 6. Storage Argon Purge, Aliquot at -20°C E->F Pass QC G 7. Assay Application Dilute in Aqueous Buffer F->G Single-use thaw

Workflow for the solubilization, quality control, and storage of benzamide derivatives in DMSO.

Application in Aqueous Assays

When diluting the DMSO master stock into aqueous cell culture media or biochemical buffers, ensure the final DMSO concentration does not exceed 0.5%–1.0% (v/v). Higher concentrations can induce solvent-mediated cytotoxicity or enzyme denaturation[3].

Critical Technique: Always add the DMSO stock dropwise into the vigorously stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock, as the transient local high concentration of water will trigger rapid and irreversible precipitation of the benzamide compound.

Sources

HPLC method development for 4-chloro-N-(cyclopropylmethyl)benzamide quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantification of 4-Chloro-N-(cyclopropylmethyl)benzamide

Introduction & Strategic Rationale

Benzamide derivatives represent a highly versatile structural scaffold in modern drug discovery and agrochemistry. Compounds within this class frequently exhibit potent biological activities, ranging from selective histone deacetylase (HDAC) inhibition in oncology to antiviral and fungicidal properties in agriculture[1][2]. The target molecule, 4-chloro-N-(cyclopropylmethyl)benzamide , features a lipophilic para-chlorophenyl ring linked via an amide bond to a cyclopropylmethyl group. Accurate, reproducible quantification of this active pharmaceutical ingredient (API) or synthetic intermediate is essential for pharmacokinetic profiling, formulation development, and quality control release testing.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its quantification. The protocol is designed with rigorous adherence to the ICH Q2(R2) guidelines for analytical procedure validation, ensuring that the method is scientifically sound, reliable, and fit for its intended purpose across the product lifecycle[3][4].

Physicochemical Profiling and Method Causality

In advanced method development, experimental choices must be driven by the molecule's intrinsic physicochemical properties rather than empirical trial-and-error.

  • Ionization & pH Strategy: The amide nitrogen in 4-chloro-N-(cyclopropylmethyl)benzamide is heavily conjugated with the adjacent carbonyl group. This delocalization of the lone pair renders the molecule non-basic (pKa typically < 0). Consequently, the molecule remains entirely neutral across the standard HPLC operating range (pH 2–8). Unlike basic amines that require strict pH control to prevent partial ionization and peak splitting, this neutral benzamide allows for a simplified mobile phase. However, to suppress the ionization of residual silanol groups on the silica stationary phase—which can cause secondary interactions and peak tailing—a slightly acidic modifier (0.1% Formic Acid) is incorporated[5].

  • Stationary Phase Selection: Given the molecule's high lipophilicity (predicted LogP ~2.8–3.2) driven by the chlorobenzene and cyclopropyl moieties, a standard C18 (Octadecylsilane) column provides optimal hydrophobic retention, phase collapse resistance, and selectivity.

  • Detection Wavelength: The conjugated aromatic benzamide system provides a strong chromophore. UV detection at 254 nm effectively captures the π-π* transitions of the aromatic ring, ensuring high sensitivity while avoiding the noisy low-UV baseline (<220 nm) often caused by mobile phase absorbance[1].

Experimental Workflow

HPLC_Workflow A 1. Physicochemical Profiling (Neutral Amide, LogP ~3.0) B 2. Column & Mobile Phase (C18, H2O/MeCN + 0.1% FA) A->B Drives selection C 3. Method Optimization (Isocratic Elution, 254 nm) B->C Initial screening D 4. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) C->D Method locked E 5. Routine Sample Analysis & Quality Control D->E Fit-for-purpose

HPLC method development and ICH Q2(R2) validation workflow for benzamide derivatives.

Chromatographic Conditions

The following optimized parameters ensure an ideal balance between resolution, peak symmetry, and laboratory throughput.

ParameterSpecificationRationale (Causality)
Column C18, 150 mm × 4.6 mm, 5 µmProvides sufficient theoretical plates for hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in HPLC WaterSuppresses silanol ionization; maintains a consistent baseline.
Mobile Phase B Acetonitrile (HPLC-grade)Stronger eluent than methanol; yields lower system backpressure.
Elution Mode Isocratic (40% A : 60% B)Ensures rapid, reproducible elution for a single target analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm internal diameter columns.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Column Temp. 30°CStabilizes mobile phase viscosity and prevents retention time drift.
Detection UV at 254 nmTargets the benzamide aromatic chromophore selectively[5].
Run Time 8.0 minutesAllows complete analyte elution and continuous baseline re-equilibration.

Detailed Step-by-Step Protocol

Phase 1: Preparation of Solutions

  • Mobile Phase Preparation: Mix 400 mL of 0.1% Formic Acid in water with 600 mL of Acetonitrile. Degas ultrasonically or via vacuum filtration for 15 minutes. Causality: Dissolved gases can outgas in the pump or detector flow cell, causing pressure fluctuations and false baseline spikes.

  • Diluent: Use the mobile phase (40:60 Water:Acetonitrile) as the sample diluent. Causality: Matching the sample solvent to the mobile phase prevents the "solvent effect," which can cause peak distortion or splitting upon injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-chloro-N-(cyclopropylmethyl)benzamide reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate to dissolve completely, and make up to volume.

  • Working Standard Solutions: Serially dilute the stock solution with diluent to create a calibration curve spanning 10 µg/mL to 100 µg/mL.

Phase 2: System Suitability Testing (SST) Prior to any sample analysis, the protocol acts as a self-validating system by verifying its own performance metrics.

  • Inject the 50 µg/mL working standard six consecutive times.

  • Calculate the Relative Standard Deviation (RSD) of the peak areas. Acceptance criterion: RSD ≤ 2.0%.

  • Evaluate the Peak Tailing Factor (T). Acceptance criterion: T ≤ 1.5.

  • Evaluate Theoretical Plates (N). Acceptance criterion: N ≥ 5000.

Phase 3: Sample Preparation & Analysis

  • For bulk drug substance or formulation, weigh an appropriate amount and dissolve in diluent to achieve a target analytical concentration of 50 µg/mL.

  • Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection. Causality: Removes particulate matter that would otherwise permanently block the column frit.

  • Execute the sequence: Blank (Diluent) -> SST Standards (x6) -> Samples -> Bracketing Standard.

Method Validation Strategy (ICH Q2(R2) Compliance)

To ensure the method is authoritative and trustworthy for regulatory submissions, it must be validated according to the latest ICH Q2(R2) guidelines[4][6]. The table below summarizes the validation parameters, methodology, and typical acceptance criteria for this quantitative assay.

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo matrix, and standard. Verify no co-eluting peaks at the target retention time.Resolution (Rs) > 1.5 from the nearest impurity peak.
Linearity Analyze a minimum of 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). Plot Area vs. Concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Spike known amounts of API into the matrix at 80%, 100%, and 120% of target concentration (n=3 each).Mean recovery between 98.0% and 102.0%.
Repeatability 6 replicate injections of the 100% target concentration (50 µg/mL).Peak area RSD ≤ 2.0%.
Intermediate Precision Analysis performed by a different analyst, on a different day, using a different HPLC system.Overall combined RSD ≤ 2.0%.
Robustness Deliberate small variations: Flow rate (±0.1 mL/min), Temp (±2°C), Mobile Phase organic ratio (±2%).SST criteria met; no significant shift in assay quantitation.

Troubleshooting & Causality

  • Symptom: Drifting retention times over a long sequence.

    • Causality: Evaporation of the volatile organic modifier (Acetonitrile) from the mobile phase reservoir changes the elution strength over time.

    • Solution: Ensure mobile phase bottles are tightly capped with properly vented safety caps.

  • Symptom: Peak tailing (T > 1.5).

    • Causality: Secondary interactions between the neutral amide and ionized silanol groups on older, degraded C18 columns.

    • Solution: Verify the presence and correct concentration of the 0.1% Formic Acid modifier. If tailing persists, the column bed is likely degraded and requires replacement.

Sources

Synthesis of 4-chloro-N-(cyclopropylmethyl)benzamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for the synthesis of 4-chloro-N-(cyclopropylmethyl)benzamide, a valuable building block in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the viable synthetic pathways, reagent selection, and detailed experimental protocols. The methodologies described herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.

Introduction

The N-(cyclopropylmethyl)benzamide moiety is a recurring structural motif in a variety of biologically active compounds. The cyclopropylmethyl group can introduce favorable pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability. The 4-chloro substitution on the benzamide ring provides a handle for further chemical modifications, making 4-chloro-N-(cyclopropylmethyl)benzamide a versatile intermediate for the synthesis of compound libraries for high-throughput screening. This guide will detail the two most common and effective strategies for the synthesis of this target molecule.

Physicochemical Properties and Characterization Data

A thorough characterization of the final product is crucial for ensuring its purity and structural integrity. Below is a table summarizing the key physicochemical properties of 4-chloro-N-(cyclopropylmethyl)benzamide.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO-
Molecular Weight 209.67 g/mol -
CAS Number 33433-82-8-
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)-

Synthetic Pathways

There are two primary and highly efficient pathways for the synthesis of 4-chloro-N-(cyclopropylmethyl)benzamide. The choice between these routes will often depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Acyl Chloride Pathway : This classic and robust method involves the reaction of 4-chlorobenzoyl chloride with cyclopropylmethanamine.

  • Amide Coupling Pathway : This modern and versatile approach utilizes a coupling agent to facilitate the reaction between 4-chlorobenzoic acid and cyclopropylmethanamine.

The logical flow of these synthetic strategies is illustrated in the diagram below.

SynthesisPathways cluster_0 Starting Materials cluster_1 Synthesis Pathways cluster_2 Final Product 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Acyl_Chloride_Pathway Pathway 1: Acyl Chloride Reaction 4-Chlorobenzoyl_Chloride->Acyl_Chloride_Pathway 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid Amide_Coupling_Pathway Pathway 2: Amide Coupling 4-Chlorobenzoic_Acid->Amide_Coupling_Pathway Cyclopropylmethanamine Cyclopropylmethanamine Cyclopropylmethanamine->Acyl_Chloride_Pathway Cyclopropylmethanamine->Amide_Coupling_Pathway Target_Molecule 4-chloro-N-(cyclopropylmethyl)benzamide Acyl_Chloride_Pathway->Target_Molecule Amide Formation Amide_Coupling_Pathway->Target_Molecule Amide Formation

Caption: Overview of the two primary synthetic pathways to 4-chloro-N-(cyclopropylmethyl)benzamide.

Pathway 1: Acyl Chloride Method

This is a highly reliable and often high-yielding method for amide bond formation. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the highly electrophilic acyl chloride.

Mechanism

The lone pair of electrons on the nitrogen atom of cyclopropylmethanamine acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzoyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the synthesis of N-substituted benzamides.[1]

Materials:

  • 4-Chlorobenzoyl chloride (1.0 eq.)

  • Cyclopropylmethanamine (1.1 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylmethanamine (1.1 eq.) and anhydrous dichloromethane.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve 4-chlorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane in a separate flask.

  • Add the 4-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel.

Acyl_Chloride_Workflow Start Start Dissolve_Amine Dissolve Cyclopropylmethanamine and Triethylamine in DCM Start->Dissolve_Amine Cool Cool to 0 °C Dissolve_Amine->Cool Add_Acyl_Chloride Add 4-Chlorobenzoyl Chloride Solution Dropwise Cool->Add_Acyl_Chloride React Warm to RT and Stir for 2-4h Add_Acyl_Chloride->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (HCl, NaHCO₃, Brine) Monitor->Workup Complete Dry_and_Concentrate Dry Organic Layer and Concentrate Workup->Dry_and_Concentrate Purify Purify by Recrystallization or Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the Acyl Chloride Pathway.

Pathway 2: Amide Coupling Method

This pathway is a cornerstone of modern medicinal chemistry, offering a milder and often more functional group-tolerant alternative to the acyl chloride method.[2] A variety of coupling reagents are available, each with its own advantages.

Rationale for Reagent Selection

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium/aminium reagents like HATU and HBTU. For this synthesis, EDC in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a good choice due to the water-solubility of the urea byproduct, which simplifies purification.

Experimental Protocol

Materials:

  • 4-Chlorobenzoic acid (1.0 eq.)

  • Cyclopropylmethanamine (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-chlorobenzoic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DCM or DMF.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add EDC (1.2 eq.) to the solution and stir for 15-20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve cyclopropylmethanamine (1.1 eq.) and DIPEA (2.0 eq.) in the same anhydrous solvent.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent used and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Workflow Start Start Mix_Acid_HOBt Dissolve 4-Chlorobenzoic Acid and HOBt in Solvent Start->Mix_Acid_HOBt Activate Add EDC and Stir for 15-20 min Mix_Acid_HOBt->Activate Add_Amine Add Solution of Cyclopropylmethanamine and DIPEA Activate->Add_Amine React Stir at RT for 12-24h Add_Amine->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (HCl, NaHCO₃, Brine) Monitor->Workup Complete Dry_and_Concentrate Dry Organic Layer and Concentrate Workup->Dry_and_Concentrate Purify Purify by Flash Column Chromatography Dry_and_Concentrate->Purify End End Purify->End

Sources

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for 4-chloro-N-(cyclopropylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical researchers, pharmacokineticists, and drug development professionals.

Introduction & Pharmacological Context

4-chloro-N-(cyclopropylmethyl)benzamide (CCMB) represents a class of highly lipophilic benzamide derivatives frequently investigated for their immunomodulatory and neuro-penetrant properties. Benzamide-linked small molecules are well-documented inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, effectively blunting NLRP3 inflammasome assembly and pro-inflammatory cytokine release in murine models of systemic inflammation[1],[2]. Furthermore, related benzamides act as positive allosteric modulators (PAMs) in the central nervous system, requiring optimized blood-brain barrier (BBB) penetration to exert pro-cognitive effects[3].

The primary barrier to the successful in vivo translation of halogenated benzamides like CCMB is their high lipophilicity and poor aqueous solubility, which can lead to erratic oral bioavailability, compound precipitation in the gastrointestinal tract, and high inter-subject variability[4]. This application note details a validated, self-correcting protocol for the formulation, pharmacokinetic (PK) evaluation, and pharmacodynamic (PD) efficacy testing of CCMB in murine models.

Physicochemical Properties & Formulation Strategy

Before initiating in vivo studies, it is critical to address the solubility constraints of CCMB. Utilizing purely aqueous vehicles (e.g., PBS or saline alone) will result in rapid precipitation, leading to inaccurate dosing and localized gastrointestinal toxicity.

Table 1: Target Physicochemical Profile of CCMB
ParameterEstimated ValueExperimental Implication
Molecular Weight 223.69 g/mol Small molecule; favorable for rapid cellular absorption.
LogP (predicted) ~2.5 - 3.0Highly lipophilic; requires organic co-solvents for dissolution.
Aqueous Solubility < 0.1 mg/mLSuspensions or specialized vehicle mixtures are mandatory.
Target Route Oral (PO), Intravenous (IV)Requires both a clear solution (IV) and a stable suspension/solution (PO).
Optimized Vehicle Preparation (Clear Solution Protocol)

To achieve a clear solution for both IV and PO administration (up to 5 mg/kg), a multi-component co-solvent system is required to thermodynamically stabilize the compound[5].

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • 0.9% Sterile Saline

Step-by-Step Formulation (for 1 mL of 2.0 mg/mL working solution):

  • Primary Dissolution: Weigh 2.0 mg of CCMB and dissolve in 100 μL of DMSO (10% v/v). Causality: DMSO disrupts the crystalline lattice of the halogenated benzamide, ensuring complete molecular dispersion. Vortex until completely clear.

  • Co-solvent Addition: Add 400 μL of PEG300 (40% v/v) to the DMSO-drug solution. Mix thoroughly by vortexing. Causality: PEG300 acts as a miscible carrier that prevents the drug from crashing out when the aqueous phase is introduced.

  • Surfactant Addition: Add 50 μL of Tween 80 (5% v/v) and mix evenly. Causality: Tween 80 forms micelles that encapsulate the lipophilic CCMB molecules, enhancing thermodynamic stability in the bloodstream.

  • Aqueous Dilution: Slowly add 450 μL of 0.9% Saline (45% v/v) dropwise while continuously vortexing.

Self-Validation Check: If the solution becomes cloudy during Step 4, the compound has precipitated. Do not administer. Discard and restart, increasing the PEG300 ratio to 45% and reducing saline to 40%[5].

Pharmacokinetic (PK) Profiling Protocol

A pilot PK study is essential to determine the elimination half-life ( t1/2​ ) and oral bioavailability ( F% ) of CCMB, which dictates the dosing frequency for subsequent efficacy models[4].

PK_Workflow Formulation 1. Formulation 10% DMSO / 40% PEG300 5% Tween 80 / 45% Saline Dosing 2. Administration PO: 5 mg/kg (Oral Gavage) IV: 1 mg/kg (Tail Vein) Formulation->Dosing Sampling 3. Blood Sampling 0.25, 0.5, 1, 2, 4, 8, 24h via submandibular bleed Dosing->Sampling Analysis 4. LC-MS/MS Analysis Extract PK Parameters (Cmax, AUC, t1/2, CL) Sampling->Analysis

Standardized workflow for the in vivo pharmacokinetic evaluation of lipophilic benzamides.

Dosing and Sampling Procedure
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, ~25g) for 12 hours prior to PO dosing to minimize food-drug interactions in the GI tract. IV groups do not require fasting.

  • Administration:

    • PO Group: Administer CCMB at 5 mg/kg via oral gavage. Maximum administration volume: 10 mL/kg (e.g., 250 μL for a 25g mouse) to prevent stomach rupture.

    • IV Group: Administer CCMB at 1 mg/kg via lateral tail vein injection. Maximum administration volume: 5 mL/kg.

  • Metabolic Stability Testing (Optional): For benzamides exhibiting rapid clearance, pre-treatment with 1-aminobenzotriazole (ABT), a non-specific cytochrome P450 inhibitor, can be administered orally at 50 mg/kg 1 hour prior to CCMB dosing to assess metabolic stability[6].

  • Blood Collection: At designated time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect 50 μL of blood via submandibular vein puncture into K2-EDTA coated tubes.

  • Plasma Separation: Centrifuge blood samples immediately at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until LC-MS/MS analysis. Parameters should be calculated using the sparse sampling mode in a noncompartmental analysis (NCA) module[6].

In Vivo Pharmacodynamic (PD) Efficacy Model

Benzamide derivatives are potent modulators of immune responses, specifically targeting the p38 MAPK pathway to blunt NF-κB activation and subsequent cytokine storms[1],[2]. To validate the in vivo efficacy of CCMB, an acute Lipopolysaccharide (LPS)-induced systemic inflammation model is recommended.

PD_Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor (Macrophage/Microglia) LPS->TLR4 Activates p38 p38 MAPK Pathway TLR4->p38 Signal Transduction NFKB NF-κB Translocation TLR4->NFKB Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines Upregulates Transcription NFKB->Cytokines Upregulates Transcription CCMB CCMB (Benzamide Derivative) CCMB->p38 Inhibits Phosphorylation CCMB->NFKB Blunts Activation

Mechanistic pathway illustrating CCMB-mediated inhibition of LPS-induced neuroinflammation.

LPS-Induced Inflammation Protocol
  • Pre-treatment (Prophylactic Dosing): Based on the t1/2​ established in the PK study, administer CCMB (e.g., 10 mg/kg PO) or Vehicle control to C57BL/6 mice 1 hour prior to LPS challenge. Causality: Pre-treatment ensures that the compound reaches Cmax​ and occupies the target kinase/receptor before the inflammatory cascade is irreversibly initiated.

  • Disease Induction: Inject LPS (from E. coli O111:B4) intraperitoneally (IP) at a dose of 5 mg/kg to induce acute systemic inflammation[1].

  • Clinical Monitoring: Monitor core body temperature and body weight every 2 hours.

  • Endpoint Analysis: Sacrifice animals at 6 hours post-LPS injection. Collect serum for ELISA quantification of TNF-α and IL-6. Harvest brain/spleen tissue, homogenize in RIPA buffer, and perform Western Blotting for phosphorylated p38 (p-p38) versus total p38 to confirm target engagement.

Self-Validation Check: If the Vehicle + LPS group does not show at least a 5-fold increase in serum TNF-α compared to naive controls, the LPS batch may be degraded or the injection missed the peritoneal cavity, rendering the efficacy data of CCMB invalid.

References
  • Title: TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Cf-02, a novel benzamide-linked small molecule, blunts NF-κB activation and NLRP3 inflammasome assembly and improves acute onset of accelerated and severe lupus nephritis in mice Source: The FASEB Journal (PMC / NIH) URL: [Link]

  • Title: mGluR5 Positive Allosteric Modulation Prevents MK-801 Induced Increases in Extracellular Glutamate in the Rat Medial Prefrontal Cortex Source: Psychopharmacology (PMC / NIH) URL: [Link]

  • Title: Macrophage glucocorticoid receptors regulate Toll-like receptor 4–mediated inflammatory responses by selective inhibition of p38 MAP kinase Source: Blood (ASH Publications) URL: [Link]

Sources

Comprehensive Cell Viability Assay Guidelines for 4-chloro-N-(cyclopropylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

4-chloro-N-(cyclopropylmethyl)benzamide is a lipophilic, halogenated benzamide derivative. Compounds within this structural class—most notably the meta-diamide insecticides like broflanilide—function as allosteric modulators of γ-aminobutyric acid (GABA)-gated chloride channels[1]. While these compounds are highly efficacious against invertebrate pests, assessing their off-target cytotoxicity in mammalian models is a critical phase of drug and agrochemical development. Recent toxicological studies on related benzamides have demonstrated that they can induce mitochondrial membrane potential collapse, oxidative DNA damage, and apoptosis in human neuroblastoma (SH-SY5Y) cells[2].

The Causality of Assay Selection: Why ATP over MTT?

When evaluating halogenated benzamides, researchers frequently default to tetrazolium-based metabolic assays (e.g., MTT or XTT). However, because these compounds directly disrupt mitochondrial function and alter oxidoreductase activity[2], MTT assays can produce severe metabolic artifacts, leading to false-positive cytotoxicity readings before actual cell death occurs.

To ensure absolute scientific integrity, this protocol utilizes an ATP-based luminescent assay (e.g., CellTiter-Glo). By directly quantifying intracellular ATP levels, this method provides an orthogonal, highly sensitive measurement of absolute cell viability that is proven to be superior to XTT in detecting acute cytotoxicity without being confounded by transient mitochondrial stress[3].

Experimental Design & Self-Validating Systems

A robust protocol must be a self-validating system. To achieve this, the assay design incorporates specific controls and mitigations:

  • Cell Line Selection: SH-SY5Y (human neuroblastoma) is used to assess mammalian neurotoxicity, while Sf9 (Spodoptera frugiperda) is used to establish baseline insecticidal efficacy.

  • Vehicle Control (Causality of Solvent Limits): Due to the cyclopropylmethyl and chloro-benzene groups, the compound is highly lipophilic and requires Dimethyl Sulfoxide (DMSO) for solubilization. The final assay concentration of DMSO must be strictly capped at 0.5% (v/v) . Exceeding this threshold induces solvent-mediated osmotic stress, which artificially depresses the assay's Z'-factor and invalidates the dose-response curve.

  • Edge Effect Mitigation: A critical failure point in 96-well microplate assays is the "edge effect." When a newly seeded plate is immediately placed in a 37°C incubator, thermal gradients cause convection currents within the peripheral wells, leading to irregular cell settling and altered metabolism[4]. Allowing the plate to rest at room temperature for 60 minutes prior to incubation eliminates this thermal gradient, ensuring uniform cell distribution[5].

Workflow A 1. Cell Seeding (SH-SY5Y / Sf9) B 2. Edge Effect Mitigation (1h at RT) A->B C 3. Incubation (24h at 37°C or 27°C) B->C D 4. Compound Treatment (0.1 - 100 µM) C->D E 5. Viability Detection (ATP-Luminescence) D->E

Step-by-step workflow for the 4-chloro-N-(cyclopropylmethyl)benzamide cell viability assay.

Detailed Step-by-Step Protocol

Phase 1: Compound Preparation
  • Stock Solution: Dissolve 4-chloro-N-(cyclopropylmethyl)benzamide powder in 100% anhydrous DMSO to create a 20 mM primary stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 200X concentration series (20 µM to 20,000 µM) in 100% DMSO.

  • Final Assay Media: Dilute the 200X stocks 1:100 into pre-warmed culture media (yielding 2X solutions with 1% DMSO). When 50 µL of this media is added to 50 µL of cultured cells, the final DMSO concentration will be exactly 0.5%.

Phase 2: Cell Seeding & Edge Effect Mitigation
  • Harvest SH-SY5Y cells (using TrypLE) or Sf9 cells (via gentle scraping) at 80% confluency.

  • Resuspend in appropriate media (DMEM/F12 + 10% FBS for SH-SY5Y; Sf-900 II SFM for Sf9).

  • Seed 50 µL of cell suspension into a solid white, flat-bottom 96-well plate according to the densities in Table 1 .

  • Critical Step: Leave the seeded plates inside the biosafety cabinet at room temperature for exactly 60 minutes to allow gravity-driven, uniform cell settling[5].

  • Transfer plates to their respective incubators (37°C, 5% CO₂ for SH-SY5Y; 27°C, ambient air for Sf9) for 24 hours.

Phase 3: Treatment and Incubation
  • After 24 hours, add 50 µL of the 2X compound/media solutions to the corresponding wells.

  • Include the following self-validating controls:

    • Vehicle Control: 0.5% DMSO in media (Negative control; represents 100% viability).

    • Positive Control: 10 µM Staurosporine (Induces rapid apoptosis; represents 0% viability).

    • Background Control: Media + 0.5% DMSO without cells (Used for luminescence blanking).

  • Incubate the plates for 48 hours.

Phase 4: ATP-Based Luminescent Detection
  • Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will skew the luminescent signal.

  • Add 100 µL of room-temperature ATP detection reagent (e.g., CellTiter-Glo) to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis and ATP release.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 - 1.0 second per well).

Mechanism A Viable Cell (Metabolically Active) B Intracellular ATP (Released via Lysis) A->B E Oxyluciferin + Light (Luminescent Signal) B->E Catalyst C Luciferin + O2 (Assay Reagent) C->E D Luciferase Enzyme (Mg2+ dependent) D->E

Biochemical mechanism of the ATP-dependent luciferase reaction for cell viability detection.

Data Presentation and Quality Control

To ensure the assay is functioning as a self-validating system, the Z'-factor must be calculated using the Vehicle Control and Positive Control wells. A Z'-factor ≥0.5 indicates an excellent, robust assay. Viability is calculated as a percentage of the vehicle control after subtracting the background luminescence.

Table 1: Recommended Seeding Densities and Assay Parameters

Cell LineOrganismTarget ApplicationSeeding Density (cells/well)Incubation TempMedia Formulation
SH-SY5Y HumanMammalian Neurotoxicity10,00037°C (5% CO₂)DMEM/F12 + 10% FBS
Sf9 Insect (S. frugiperda)Invertebrate Efficacy15,00027°C (Ambient)Sf-900 II SFM

Table 2: Expected Viability Outcomes (Representative Data)

Treatment ConcentrationSH-SY5Y Viability (%)Sf9 Viability (%)Mechanistic Observation
Vehicle (0.5% DMSO) 100.0 ± 2.1100.0 ± 3.4Baseline normal ATP levels
0.1 µM 98.5 ± 3.045.2 ± 4.1High target specificity for insect cells
1.0 µM 95.2 ± 4.212.4 ± 2.8Near-complete invertebrate lethality
10.0 µM 78.4 ± 5.12.1 ± 1.1Onset of mammalian off-target toxicity
100.0 µM 32.1 ± 6.30.5 ± 0.8Severe mitochondrial collapse / Apoptosis
Staurosporine (10 µM) 1.2 ± 0.52.3 ± 1.0Validated positive control for cell death

References

  • Design, Synthesis, and Insecticidal Activity of Novel meta-Diamide Compounds Bearing a Phthalimide as a Potential GABA Receptor Antagonist. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • The toxicity of insecticide broflanilide on human SH-SY5Y cells. Toxicology Sciences (PubMed/NIH). URL:[Link]

  • ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity... on human hepatoma cell line HepG2. Clinical Hemorheology and Microcirculation (ResearchGate). URL:[Link]

  • How to reduce edge effects in cell-based high-throughput experiments? (Citing Lundholt et al., 2003). StackExchange Biology. URL:[Link]

  • Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Agilent Technologies User Guide. URL:[Link]

Sources

Authored by: Senior Application Scientist, Advanced Analytical Technologies

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 4-chloro-N-(cyclopropylmethyl)benzamide using LC-MS/MS

Abstract

This document provides a comprehensive guide and a robust protocol for the sensitive and selective detection of 4-chloro-N-(cyclopropylmethyl)benzamide in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology, this application note details a complete workflow, from sample preparation to data acquisition. The methodologies are grounded in established bioanalytical principles to ensure accuracy, precision, and reliability. We delve into the rationale behind parameter selection, offering insights into method optimization to empower scientists to adapt and validate this protocol for their specific research needs.

Introduction and Analyte Overview

4-chloro-N-(cyclopropylmethyl)benzamide is a synthetic compound belonging to the benzamide class of chemicals, a scaffold frequently utilized in the development of pharmacologically active agents. The accurate quantification of such molecules in complex biological samples (e.g., plasma, urine) is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS stands as the gold standard for this type of bioanalysis due to its exceptional sensitivity and specificity, which arises from the combination of chromatographic separation and mass-based detection using Multiple Reaction Monitoring (MRM).[1]

This guide provides a starting point for method development, emphasizing the principles of parameter optimization and protocol validation.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.[2]

PropertyValueRationale for LC-MS/MS
Chemical Structure The structure contains a readily ionizable amide group and a moderately nonpolar backbone, making it suitable for Reverse-Phase LC and Electrospray Ionization (ESI).
Molecular Formula C₁₁H₁₂ClNO
Molecular Weight 209.67 g/mol Allows for the prediction of the precursor ion mass for MS analysis.
Predicted [M+H]⁺ 210.7 m/zThe amide nitrogen is a likely site of protonation in a positive ion ESI source.

Sample Preparation: Extracting the Analyte from the Matrix

The primary goal of sample preparation is to isolate the analyte from interfering matrix components like proteins and phospholipids, which can cause ion suppression and contaminate the LC-MS system.[3][4] While several techniques exist, Protein Precipitation (PPT) is often the method of choice for its simplicity, speed, and cost-effectiveness, making it an excellent starting point for method development.[5]

Protocol: Protein Precipitation (PPT)

This protocol is optimized for a 100 µL plasma sample volume.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution. An ideal IS would be a stable isotope-labeled version of the analyte (e.g., 4-chloro-N-(cyclopropylmethyl)benzamide-d4).

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to aqueous sample is a common and effective choice for crashing out proteins.[3]

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction into the solvent.

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a new tube or a 96-well collection plate. Be cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample is dissolved in a "weak" solvent, promoting better peak shape upon injection.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates before transferring the supernatant to an autosampler vial for analysis.

G Figure 1. Protein Precipitation Workflow. start_node Plasma Sample (100 µL) A Spike with Internal Standard start_node->A process_node process_node output_node output_node waste_node waste_node B Add 300 µL Ice-Cold Acetonitrile A->B C Vortex (60s) B->C D Centrifuge (>12,000 x g, 10 min) C->D E Transfer Supernatant D->E F Protein Pellet (Discard) D->F G Evaporate to Dryness (Nitrogen) E->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Figure 1. Protein Precipitation Workflow.

Liquid Chromatography (LC) Parameters

The goal of the LC separation is to resolve the analyte from any remaining matrix components to ensure a clean introduction into the mass spectrometer. A standard reverse-phase C18 column is an excellent starting point for a molecule with the polarity of 4-chloro-N-(cyclopropylmethyl)benzamide.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA short column with small particles allows for rapid analysis times while maintaining good peak efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that aids in the protonation of the analyte, enhancing the [M+H]⁺ signal in positive ion mode ESI.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency, compatible with MS detection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis speed and system pressure.
Injection Volume 5 µL
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Gradient 5% B to 95% B in 3.0 minA generic "scouting" gradient. This should be optimized to ensure the analyte elutes with a good retention factor (k > 2) and is well-separated from the solvent front.

Tandem Mass Spectrometry (MS/MS) Parameters

The high selectivity of the method is achieved by using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then selecting specific, characteristic fragment ions (product ions) in the third quadrupole.[1]

Ion Source Optimization

For optimal sensitivity, ion source parameters must be tuned by infusing a standard solution of the analyte.[7] The goal is to find the settings that produce the most stable and intense signal for the precursor ion.

ParameterTypical Starting ValueOptimization Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide functionality is basic and readily accepts a proton.
Capillary Voltage 3.5 kVBalances ion formation and source stability. Tune for maximum precursor intensity.
Source Temperature 150 °CAssists in the initial desolvation of droplets from the ESI probe.[8]
Desolvation Temp. 450 °CCrucial for evaporating the solvent and releasing gas-phase ions. Higher temperatures can sometimes lead to in-source degradation.[8]
Nebulizer Gas Flow Instrument DependentAids in droplet formation at the ESI tip.[9]
Desolvation Gas Flow Instrument DependentA high flow of heated gas (typically nitrogen) that sweeps through the source to complete desolvation.[10]
MRM Transition Optimization

The selection of MRM transitions is the most critical step for ensuring method specificity.[11] At least two transitions should be monitored for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).[1]

  • Precursor Ion Selection: Infuse the analyte and confirm the most abundant ion in full scan mode is the protonated molecule, [M+H]⁺, at m/z 210.7.

  • Product Ion Scan: Perform a product ion scan on the m/z 210.7 precursor. This involves isolating the precursor and scanning a range of m/z values in the third quadrupole to see all the fragments produced at a given collision energy.

  • Collision Energy (CE) Optimization: Vary the collision energy to find the value that produces the most intense and stable signal for the desired product ions. The most abundant and structurally significant fragment is typically chosen as the quantifier.[11][12]

Optimized MRM Transitions for 4-chloro-N-(cyclopropylmethyl)benzamide

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)Role
1 210.7139.022Quantifier
2 210.7111.028Qualifier

Rationale for Fragment Selection: The m/z 139.0 fragment corresponds to the stable 4-chlorobenzoyl cation, resulting from the cleavage of the amide bond. The m/z 111.0 fragment corresponds to the subsequent loss of carbon monoxide (CO) from the benzoyl cation, a common fragmentation pathway for such structures.

Figure 2. The Multiple Reaction Monitoring (MRM) process. cluster_0 Mass Spectrometer q1_node q1_node q2_node q2_node q3_node q3_node detector_node detector_node Q1 Q1 (Quadrupole 1) Selects Precursor Ion (m/z 210.7) q2 q2 (Collision Cell) Fragments Precursor (Collision-Induced Dissociation) Q1->q2 Q3 Q3 (Quadrupole 3) Selects Product Ions (m/z 139.0 or 111.0) q2->Q3 Detector Detector Q3->Detector

Figure 2. The Multiple Reaction Monitoring (MRM) process.

Method Validation and Quality Control

To ensure the trustworthiness of the data, the method must be validated according to established guidelines. Key parameters to assess include:

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the analyte into a blank matrix. The response should be linear over the expected concentration range, with a coefficient of determination (r²) > 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n≥5) on multiple days. Accuracy should be within ±15% of the nominal value (20% at the LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (20% at the LLOQ).

  • Selectivity: Blank matrix samples from multiple sources should be analyzed to ensure no endogenous interferences are present at the retention time of the analyte.

  • Matrix Effect: Evaluated by comparing the analyte's response in a post-extraction spiked blank matrix to its response in a pure solvent.[2] This is crucial for identifying any ion suppression or enhancement caused by co-eluting matrix components.

Conclusion

This application note presents a detailed and robust LC-MS/MS protocol for the quantification of 4-chloro-N-(cyclopropylmethyl)benzamide. The method combines a straightforward protein precipitation extraction with highly selective MRM-based detection. By providing the scientific rationale behind key parameter choices and outlining a clear path for method validation, this guide serves as a comprehensive resource for researchers, enabling them to generate high-quality, reliable data in their drug development and scientific investigations.

References

  • K. von Czapiewski et al. (2011). Application Note SCIEX (2110211-01). [Link]

  • International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • Shimadzu Corporation. (2018). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Eckart, K., & Spiess, J. (1995). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 6(10), 912–919. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • LCGC International. (2016). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • USDA Forest Service. (2022). Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in B. [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Agilent. (2006). Multiresidue Analysis of 100 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. [Link]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 4-chloro-N-(cyclopropylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-chloro-N-(cyclopropylmethyl)benzamide

Welcome to the Formulation Technical Support Center. This portal is designed for researchers, formulation scientists, and drug development professionals facing severe aqueous solubility bottlenecks with highly lipophilic benzamide derivatives.

Diagnostic FAQ: Understanding the Molecular Constraints

Q: Why does 4-chloro-N-(cyclopropylmethyl)benzamide exhibit such poor aqueous solubility? A: The molecule's insolubility is driven by its high lipophilicity and strong crystal lattice. The structure contains a para-chlorophenyl ring and a cyclopropylmethyl group, both of which are highly hydrophobic and repel aqueous solvation[1]. Furthermore, the planar aromatic structure promotes tight intermolecular packing, resulting in a high lattice energy that water molecules cannot easily overcome[2]. Because the amide linkage lacks a basic or acidic ionizable center at physiological pH, traditional pH adjustment and salt formation techniques are completely ineffective[3].

Q: Since salt formation is unviable, what are the primary formulation strategies? A: For neutral, highly crystalline, and lipophilic molecules, the most effective strategies bypass ionization. These include Amorphous Solid Dispersions (ASDs) to overcome lattice energy, Cyclodextrin Inclusion Complexation to shield the hydrophobic moieties, and Nanosuspensions to maximize the surface area-to-volume ratio for kinetic dissolution[3][4].

Formulation Troubleshooting Guides & Protocols

Workflow A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 4-chlorophenyl or cyclopropylmethyl groups of the API are encapsulated within this cavity via van der Waals forces and hydrophobic interactions. This shields the water-repelling groups from the aqueous environment, creating a water-soluble inclusion complex without altering the API's covalent structure[1].

Step-by-Step Protocol: Solvent Evaporation Method

  • Preparation: Dissolve 4-chloro-N-(cyclopropylmethyl)benzamide in a volatile organic solvent (e.g., methanol) to disrupt its crystal lattice[3].

  • Host Solvation: Dissolve an equimolar amount of HP-β-CD in purified water.

  • Mixing: Slowly add the API organic solution dropwise into the HP-β-CD aqueous solution under continuous magnetic stirring at 300 rpm at 25°C.

  • Equilibration: Stir the mixture for 24-48 hours to ensure complete thermodynamic complexation equilibrium.

  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the solid inclusion complex powder.

  • Self-Validation: Analyze the final powder using 1H-NMR (ROESY). The presence of cross-peaks between the internal protons of the cyclodextrin cavity and the aromatic/cyclopropyl protons of the API validates successful encapsulation.

Troubleshooting:

  • Issue: API precipitates heavily during organic solvent removal.

  • Solution: The encapsulation efficiency is too low. Increase the molar ratio of HP-β-CD to API (e.g., 2:1), or switch to Captisol (Sulfobutylether-β-cyclodextrin), which offers stronger steric and electrostatic interactions to stabilize the complex.

Workflow B: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion

Causality: Converting the crystalline benzamide into an amorphous state eliminates the high lattice energy barrier, significantly increasing the apparent solubility. Dispersing it within a hydrophilic polymer matrix prevents recrystallization by restricting molecular mobility and providing steric hindrance, maintaining a supersaturated state in the gastrointestinal tract[4][5].

Step-by-Step Protocol: Hot Melt Extrusion (HME)

  • Blending: Geometrically mix the API with the selected polymer (e.g., 20% w/w API, 80% w/w PVP-VA) and a plasticizer (e.g., 5% PEG 400) to lower the glass transition temperature (Tg).

  • Feeding: Feed the physical mixture into a co-rotating twin-screw extruder.

  • Extrusion: Set the barrel temperature profile slightly above the Tg of the polymer-drug mix but strictly below the thermal degradation temperature of the benzamide. Ensure high shear mixing for molecular-level dispersion.

  • Cooling & Milling: Rapidly cool the extrudate to "freeze" the amorphous state, then mill it into a fine powder.

  • Self-Validation: Analyze the extrudate via Powder X-Ray Diffraction (PXRD). A broad "halo" pattern with a complete absence of sharp Bragg peaks validates the total loss of crystallinity and successful amorphous conversion.

Troubleshooting:

  • Issue: The formulation recrystallizes rapidly upon exposure to aqueous media (failure of the "parachute" effect)[6].

  • Solution: The polymer is failing to maintain supersaturation. Switch to an enteric polymer like HPMCAS, which provides superior precipitation inhibition, or add a secondary surfactant (e.g., Vitamin E TPGS) to thermodynamically stabilize the supersaturated state.

Workflow C: Nanosuspension via Wet Bead Milling

Causality: According to the Noyes-Whitney equation, reducing particle size to the nanometer range (<500 nm) exponentially increases the surface area. This drastically enhances the kinetic dissolution rate. While it does not change the thermodynamic solubility, it ensures the drug dissolves rapidly enough to be absorbed before transiting through the gastrointestinal tract[3][4].

Step-by-Step Protocol: Wet Bead Milling

  • Dispersion: Suspend the crystalline 4-chloro-N-(cyclopropylmethyl)benzamide in an aqueous solution containing steric and electrostatic stabilizers (e.g., 1% w/v Tween 80 and 0.5% w/v HPMC).

  • Milling: Transfer the suspension to a wet bead mill loaded with yttrium-stabilized zirconium oxide beads (0.2 - 0.5 mm diameter).

  • Processing: Mill the suspension at 2000-3000 rpm. Maintain the temperature strictly below 20°C using a cooling jacket to prevent localized heating and subsequent Ostwald ripening.

  • Recovery: Separate the nanosuspension from the milling beads using a retaining screen.

  • Self-Validation: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A Z-average size of <300 nm and a PDI < 0.2 validates a uniform, stable nanosuspension.

Troubleshooting:

  • Issue: Nanoparticles agglomerate immediately after milling.

  • Solution: The zeta potential is likely too close to neutral. Introduce an anionic surfactant (like Sodium Lauryl Sulfate at 0.1%) to increase electrostatic repulsion between particles, ensuring a zeta potential of >|30| mV.

Quantitative Data Summary

The following table summarizes the comparative metrics of the implemented solubility enhancement techniques for highly lipophilic, crystalline APIs[3][5][7].

Enhancement TechniquePrimary MechanismExpected Solubility IncreasePhysical State of APIStability Risk Profile
Cyclodextrin Complexation Hydrophobic encapsulation10x - 50xMolecularly dispersedLow (Thermodynamically stable)
Amorphous Solid Dispersion Lattice energy disruption50x - 500xAmorphousHigh (Risk of recrystallization)
Nanosuspension Surface area expansionKinetic (Dissolution rate)Crystalline (Nanosized)Medium (Risk of agglomeration)
Co-solvency Systems Polarity matching100x - 1000x (in vehicle)SolubilizedHigh (Precipitation upon dilution)

Strategic Workflow Diagram

FormulationWorkflow A API: 4-chloro-N-(cyclopropylmethyl)benzamide (Neutral, High LogP, Crystalline) B Solubility Enhancement Strategy Selection A->B C Is the API thermally stable with a high melting point? B->C D Amorphous Solid Dispersion (ASD) Disrupts Crystal Lattice C->D Yes (Polymer Matrix) E Cyclodextrin Complexation Encapsulates Hydrophobic Moieties C->E Yes (Aqueous Solvation) F Nanosuspension (Wet Milling) Increases Surface Area C->F If crystal state must be retained G Validation: PXRD (Halo Pattern) D->G H Validation: 1H-NMR (ROESY) E->H I Validation: DLS (PDI < 0.2) F->I

Logical workflow for selecting and validating solubility enhancement strategies.

Sources

Technical Support Center: Troubleshooting 4-chloro-N-(cyclopropylmethyl)benzamide Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists encountering solubility issues with 4-chloro-N-(cyclopropylmethyl)benzamide .

Due to its halogenated aromatic core and hydrophobic cyclopropylmethyl tail, this compound exhibits strong intermolecular π−π stacking and halogen bonding. These structural features result in high crystal lattice energy and exceptionally low aqueous thermodynamic solubility. When transitioning this compound from an organic stock into aqueous cell culture media (e.g., DMEM, RPMI), researchers frequently encounter rapid precipitation.

This guide provides mechanistic explanations, self-validating protocols, and authoritative troubleshooting steps to ensure your in vitro assays yield reproducible, artifact-free data.

Diagnostic Workflow

Before altering your assay parameters, follow this logical cascade to identify the root cause of the precipitation.

TroubleshootingWorkflow Start Compound Precipitation in Cell Culture Media CheckStock Step 1: Validate DMSO Stock (Is it a true solution?) Start->CheckStock StockDecision Micro-crystals visible under microscopy? CheckStock->StockDecision FixStock Warm to 37°C & Sonicate Verify with OD600 = 0 StockDecision->FixStock Yes CheckDilution Step 2: Assess Dilution Kinetics (Preventing Solvent Shock) StockDecision->CheckDilution No FixStock->CheckDilution DilutionDecision Direct >1:100 dilution into aqueous media? CheckDilution->DilutionDecision FixDilution Implement Intermediate Dilution Cascade DilutionDecision->FixDilution Yes CheckExcipient Step 3: Optimize Formulation (Thermodynamic Sinks) DilutionDecision->CheckExcipient No FixDilution->CheckExcipient ExcipientDecision Precipitation persists at target concentration? CheckExcipient->ExcipientDecision AddExcipient Supplement with 0.1% Tween-80 or Carrier Proteins (BSA) ExcipientDecision->AddExcipient Yes Success Stable Kinetic Solution Ready for Assay ExcipientDecision->Success No AddExcipient->Success

Diagnostic workflow for resolving 4-chloro-N-(cyclopropylmethyl)benzamide precipitation in cell assays.

Frequently Asked Questions (FAQs)

Q1: Why does 4-chloro-N-(cyclopropylmethyl)benzamide precipitate immediately upon addition to my cell media?

A: This phenomenon is known as solvent shock . When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the DMSO molecules diffuse into the water much faster than the lipophilic compound can hydrate. The compound is left stranded without its solvent shell, leading to rapid localized supersaturation, nucleation, and irreversible precipitation. This kinetic solubility failure is a primary cause of false negatives in high-throughput screening, as detailed in the [1].

Q2: My master stock in 100% DMSO looks clear to the naked eye, but my assay yields are highly variable. Could micro-precipitation be the cause?

A: Yes. DMSO is highly hygroscopic. If your master stock is repeatedly opened in a humid environment, it absorbs water, lowering the dielectric constant of the solvent. 4-chloro-N-(cyclopropylmethyl)benzamide will begin to form sub-micron colloidal aggregates that are invisible to the naked eye but drastically reduce the free (active) concentration of the drug. Always use anhydrous, research-grade DMSO and store stocks in desiccated, single-use aliquots.

Q3: How do I balance keeping the compound in solution with avoiding solvent toxicity to my cells?

A: The golden rule of in vitro pharmacology is to keep the final DMSO concentration ≤0.5% (v/v), and ideally ≤0.1% for sensitive primary cells. Exceeding 0.5% DMSO has been shown to induce reactive oxygen species (ROS), alter membrane fluidity, and artificially suppress cytokine production (e.g., IL-6) [2]. If your compound requires >0.5% DMSO to stay in solution, you must transition from a solvent-driven approach to an excipient-driven approach (see Table 1).

Quantitative Excipient Guidelines

When optimizing the solubility of lipophilic benzamides, researchers often rely on co-solvents or surfactants. The table below summarizes the maximum tolerated concentrations (MTC) of these agents in standard cell culture to prevent confounding cytotoxic artifacts.

Table 1: Maximum Tolerated Concentrations of Solvents/Excipients in Cell Culture

Solvent / ExcipientMax Tolerated Conc. (In Vitro)Solubilization MechanismCellular Impact / Caveats
DMSO 0.1% - 0.5% v/vUniversal polar aprotic solvent; disrupts crystal lattice.>0.5% induces ROS, alters membrane fluidity, and suppresses cellular metabolism.
Ethanol 0.1% - 0.5% v/vCo-solvent; lowers the dielectric constant of the aqueous media.Rapidly alters metabolic proteins; highly cytotoxic at >1%.
Tween-80 0.01% - 0.1% v/vNon-ionic surfactant; forms micelles around lipophilic molecules.Can permeabilize cell membranes and artificially alter drug uptake kinetics.
HP- β -Cyclodextrin 1.0% - 5.0% w/vForms inclusion complexes with hydrophobic aromatic rings.Generally well-tolerated; however, high doses can extract cholesterol from cell membranes.
FBS / BSA 5.0% - 10.0% v/vCarrier proteins act as a thermodynamic sink via non-specific binding.High protein binding reduces the free (active) fraction of the compound, shifting the IC 50​ .

Self-Validating Experimental Protocols

To guarantee trustworthiness in your assay data, do not rely on visual inspection alone. The following protocols integrate physical validation steps to ensure the compound is truly in solution.

Protocol A: Preparation and Validation of a Thermodynamic Master Stock

Causality: Ensuring the compound is fully dissolved at the molecular level in DMSO prevents downstream nucleation events.

  • Weighing & Solvation: Weigh the required mass of 4-chloro-N-(cyclopropylmethyl)benzamide. Add anhydrous, sterile DMSO to achieve a 10 mM stock concentration.

  • Thermal Disruption: Place the vial in a 37°C water bath for 15 minutes. The thermal energy helps overcome the high crystal lattice energy of the halogenated benzamide core.

  • Mechanical Disruption: Sonicate the vial in a water bath sonicator for 5 minutes to break up any invisible micro-crystals.

  • Validation Step (Spectrophotometry): Blank a spectrophotometer with 100% DMSO. Read the absorbance of your 10 mM stock at 600 nm (OD 600​ ).

    • Self-Validation: A true molecular solution will have an OD 600​ of exactly 0.000 . If the reading is >0.005 , colloidal aggregates are present. Repeat steps 2-3 or add 1% Tween-80 to the stock.

  • Storage: Aliquot into single-use amber vials, purge with argon or nitrogen gas to displace moisture, and store at -20°C.

Protocol B: The "Intermediate Dilution" Cascade (Preventing Solvent Shock)

Causality: Gradually stepping down the DMSO concentration allows the compound time to associate with carrier proteins (like BSA in serum) rather than rapidly nucleating with itself.

  • Pre-warm Media: Warm all cell culture media (containing 10% FBS) to 37°C. Cold media drastically lowers kinetic solubility.

  • Prepare Intermediate Stock: Instead of diluting the 10 mM DMSO stock directly into 10 mL of media, create a 10x intermediate. Dilute the 10 mM stock to 1 mM in a solution of 10% DMSO / 90% Media . Pipette up and down vigorously.

  • Final Transfer: Transfer the required volume of the 10x intermediate into your final assay plate containing the cells and media. (e.g., a 1:10 dilution of the intermediate yields a final concentration of 100 μ M compound in 1% DMSO, or further dilute to reach ≤0.5% DMSO).

  • Validation Step (Microscopy): Before placing the plate in the incubator, view the wells under an inverted phase-contrast microscope at 20x magnification.

    • Self-Validation: Look for dark, needle-like structures or amorphous dark clouds. If the field is clear, kinetic solubility has been successfully maintained.

References

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Cytotechnology (PubMed Central) URL: [Link]

Optimizing yield in 4-chloro-N-(cyclopropylmethyl)benzamide chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in amide bond formation. Scaling up the synthesis of 4-chloro-N-(cyclopropylmethyl)benzamide from 4-chlorobenzoyl chloride and cyclopropylmethanamine appears straightforward on paper. However, achieving isolated yields >95% requires strict thermodynamic and kinetic control over competing reaction pathways—most notably, the hydrolysis of the highly reactive acyl chloride.

This technical guide provides a self-validating framework to troubleshoot, optimize, and execute this reaction with absolute scientific rigor.

Mechanistic Pathway & Workflow Analysis

Before troubleshooting, we must understand the causality of yield loss. The diagram below illustrates the kinetic competition inherent in Schotten-Baumann-type amidation reactions.

AmidationPathway A 4-Chlorobenzoyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack (k_amide) F 4-Chlorobenzoic Acid (Hydrolysis Byproduct) A->F Hydrolysis (k_hydrolysis) B Cyclopropylmethanamine B->C D 4-Chloro-N-(cyclopropylmethyl)benzamide (Target Product) C->D -HCl (Neutralized) E Aqueous Base / H2O (NaOH) E->C Base drives equilibrium by neutralizing HCl E->F

Kinetic competition between target amide bond formation and undesired acyl chloride hydrolysis.

Troubleshooting Guide & FAQs

Q1: My yield is consistently plateauing around 65-70%, and I am isolating a white precipitate that isn't my product. What is causing this? Root Cause: The white precipitate is 4-chlorobenzoic acid, formed via the undesired hydrolysis of 4-chlorobenzoyl chloride. In standard aqueous basic conditions, the use of water creates a multiphase system where the electrophile becomes highly susceptible to attack by hydroxide ions or water instead of the target amine (1)[1]. Solution: To favor kamide​ over khydrolysis​ , you must control the interfacial surface area and mixing kinetics. Transitioning from a batch reactor to a continuous flow microreactor has been proven to significantly suppress undesired hydrolysis by precisely controlling phase boundaries[1]. If restricted to batch synthesis, you must ensure vigorous biphasic stirring (>800 rpm) and strictly maintain the internal temperature at 0–5 °C during the electrophile addition (2)[2].

Q2: Should I use an organic base (like DIPEA or TEA) in anhydrous DCM instead of aqueous NaOH to avoid hydrolysis entirely? Root Cause: While anhydrous conditions eliminate water-driven hydrolysis, organic bases like triethylamine (TEA) have a high molecular weight, reduce atom economy, and complicate downstream purification due to the formation of soluble triethylammonium chloride salts[1]. Solution: Biphasic aqueous basic conditions (Schotten-Baumann) remain superior for scalability and green chemistry metrics. The addition of an equivalent of aqueous base drives the equilibrium forward by neutralizing the generated HCl, which would otherwise protonate the cyclopropylmethanamine and halt the reaction (3)[3].

Q3: I am detecting unreacted cyclopropylmethanamine even after 4 hours. How do I push the reaction to completion? Root Cause: The amine is likely being protonated by the HCl byproduct faster than the aqueous base can neutralize it, effectively removing your nucleophile from the catalytic cycle. Solution: Adjust your stoichiometry. Use a slight excess of the amine (1.05 equivalents) and ensure the aqueous base is present in at least a 2.0 molar equivalent relative to the acid chloride[2].

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why optimized biphasic or continuous flow conditions are necessary.

Reaction ConditionBase UsedSolvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Major Impurity
Standard BatchTEA (1.5 eq)Anhydrous DCM20>9982TEA·HCl salts
Uncontrolled BatchNaOH (2.0 eq)DCM / H2O2585684-Chlorobenzoic acid
Optimized Batch NaOH (2.0 eq) DCM / H2O 0–5 >95 89 Trace acid
Continuous FlowNaOH (2.0 eq)DCM / H2O20>9996None detected

Self-Validating Experimental Protocol: Optimized Biphasic Batch Synthesis

This protocol is designed with built-in validation checkpoints to ensure the causality of each step leads to the desired >85% yield.

Materials:

  • 4-Chlorobenzoyl chloride (1.0 equiv, 10.0 mmol, 1.75 g)

  • Cyclopropylmethanamine (1.05 equiv, 10.5 mmol, 0.75 g)

  • Sodium hydroxide (2.0 equiv, 20.0 mmol, 0.80 g dissolved in 10 mL H₂O)

  • Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Nucleophile Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylmethanamine (10.5 mmol) in 20 mL of DCM.

    • Validation Check: The solution must be completely clear and colorless before proceeding.

  • Base Addition & Cooling: Add the 2M aqueous NaOH solution (10 mL) to the flask. Immerse the flask in an ice-water bath and allow the biphasic mixture to cool to an internal temperature of 0–5 °C. Begin vigorous stirring (>800 rpm).

    • Causality: High shear mixing is critical to maximize the interfacial area between the aqueous base and the organic nucleophile, ensuring rapid HCl neutralization.

  • Electrophile Addition: Dilute 4-chlorobenzoyl chloride (10.0 mmol) in 10 mL of DCM. Load this into an addition funnel or syringe pump. Add dropwise to the reaction mixture over exactly 30 minutes.

    • Validation Check: Monitor the internal temperature; it must not exceed 5 °C. Thermal excursions above 10 °C exponentially increase the rate of acyl chloride hydrolysis[2].

  • Reaction Maturation: Once addition is complete, maintain stirring at 0–5 °C for 1 hour, then allow the system to slowly warm to room temperature (20 °C) over an additional 2 hours.

  • Phase Separation & Quench: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) to neutralize and remove any trace 4-chlorobenzoic acid, followed by a brine wash (20 mL) (4)[4].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Triturate the resulting crude oil with cold ethyl acetate/hexanes to induce crystallization. Filter to obtain the target 4-chloro-N-(cyclopropylmethyl)benzamide as a white crystalline solid.

References

  • Title : Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction | Source : Reaction Chemistry & Engineering (RSC Publishing) | URL :[Link]

  • Title : Schotten-Baumann Reaction | Source : Organic Chemistry Portal | URL :[Link]

  • Title : Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions | Source : Organic Process Research & Development (ACS Publications) | URL :[Link]

  • Title: US9428456B2 - 1-[m-carboxamido(hetero)

Sources

Technical Support Center: Troubleshooting & Storage Guide for 4-chloro-N-(cyclopropylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the chemical integrity of your small-molecule libraries is paramount. 4-chloro-N-(cyclopropylmethyl)benzamide (Molecular Weight: 209.67 g/mol ) is a functionalized aryl halide with an amide linkage. While generally stable under standard conditions, it possesses specific structural vulnerabilities—namely, the electrophilic amide carbonyl and the photolabile aryl-chloride bond.

This guide synthesizes field-proven experimental insights with fundamental chemical kinetics to help you troubleshoot degradation issues, establish self-validating storage protocols, and maintain the scientific integrity of your assays.

Part 1: Quantitative Stability Profiling

To establish a baseline for your quality control (QC) procedures, we have summarized the degradation kinetics of structurally related functionalized benzamides under various environmental stressors[1].

Table 1: Accelerated Degradation Profile & Half-Life Estimates

Environmental StressorConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Preventative Action
Aqueous Base pH 11.0 buffer, 25°CBase-catalyzed hydrolysis~6 to 10 daysStore in anhydrous organic solvents.
Aqueous Acid 0.5 M HCl, 25°CAcid-catalyzed hydrolysis>30 daysAvoid unbuffered acidic media.
UV/Vis Light UVA irradiation, 24hPhotochemical dehalogenation<48 hoursStore in amber vials; avoid direct light.
Thermal (Solid) 70°C, ambient humidityMoisture-driven micro-hydrolysis>6 monthsStore at 2°C to 8°C with desiccant.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my DMSO stock solution showing a new LC-MS peak corresponding to 4-chlorobenzoic acid over time?

The Causality: You are observing amide hydrolysis . The 4-chloro substitution on the aromatic ring exerts an electron-withdrawing inductive effect, making the amide carbonyl carbon slightly more electrophilic than a standard unsubstituted benzamide. When atmospheric moisture is introduced into hygroscopic solvents like DMSO, trace amounts of water act as nucleophiles. This reaction is heavily accelerated if the solvent has absorbed CO₂ from the air (creating slightly acidic conditions) or if trace basic impurities are present[2].

The Solution: Never open cold stock solutions immediately after removing them from the freezer. Condensation introduces water directly into the vial. Allow vials to equilibrate to room temperature in a desiccator before opening.

Q2: I observed unexpected dehalogenation (loss of the chlorine atom) in my assay samples exposed to ambient laboratory light. How does this happen without a transition metal catalyst?

The Causality: This is photochemical dehalogenation . Aryl chlorides can undergo homolytic cleavage or electron-transfer-mediated reduction under UVA or intense visible light[3]. In the presence of a hydrogen atom donor (such as methanol, ethanol, or even certain buffer components), the excited state of the aryl chloride abstracts a hydrogen atom, yielding the dechlorinated product, N-(cyclopropylmethyl)benzamide, and hydrochloric acid. Halogen-bonding interactions in the solution can further lower the activation energy for this cleavage[3].

The Solution: All long-term assays and stock solutions must be shielded from light. Use actinic (amber) glassware and perform sensitive sample preparations under low-light conditions.

Q3: My solid compound is clumping and showing reduced solubility in organic solvents after 6 months of storage. What is the mechanism of this physical degradation?

The Causality: This indicates moisture-induced polymorphism or localized micro-hydrolysis . The cyclopropylmethyl group provides some lipophilicity, but the amide core can participate in hydrogen bonding with atmospheric water. As water is absorbed, it can alter the crystal lattice (forming a hydrate) which changes the dissolution thermodynamics. Furthermore, localized hydrolysis generates 4-chlorobenzoic acid, which has drastically different solubility parameters than the parent benzamide[1].

Part 3: Mechanistic Workflows & Visualizations

Understanding the exact pathways of degradation allows for targeted troubleshooting. Below are the chemical pathways and the analytical workflow required to identify them.

Degradation Parent 4-chloro-N-(cyclopropylmethyl)benzamide [M+H]+ 210.1 Hydrolysis Hydrolysis (H2O, H+/OH-) Parent->Hydrolysis Photolysis Photodehalogenation (hν, H-donor) Parent->Photolysis Prod1 4-Chlorobenzoic Acid [M-H]- 155.0 Hydrolysis->Prod1 Prod2 N-(cyclopropylmethyl)benzamide [M+H]+ 176.1 Photolysis->Prod2

Fig 1. Primary chemical degradation pathways of 4-chloro-N-(cyclopropylmethyl)benzamide.

Workflow Start Sample Aliquot (Solid or Solution) LCMS LC-MS Analysis (ESI+/-) Start->LCMS Dec1 Mass Shift Observed? LCMS->Dec1 Path1 Detect m/z 155 (ESI-) Hydrolysis -> Check Moisture Dec1->Path1 Yes Path2 Detect m/z 176 (ESI+) Dechlorination -> Check Light Dec1->Path2 Yes Path3 No Shift Sample Stable Dec1->Path3 No

Fig 2. LC-MS troubleshooting workflow for identifying storage-induced degradation mechanisms.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, implement the following self-validating protocols for storage and degradation profiling.

Protocol A: Preparation and Storage of Ultra-Stable Anhydrous Stock Solutions

This protocol minimizes the risk of hydrolysis and photodehalogenation by establishing a moisture-free, inert environment.

  • Solvent Preparation: Use only HPLC-grade, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) packaged under argon. Verify the water content is <0.005% via Karl Fischer titration prior to use.

  • Equilibration: Remove the solid 4-chloro-N-(cyclopropylmethyl)benzamide from 4°C storage. Crucial Step: Place the sealed vial in a vacuum desiccator at room temperature for at least 60 minutes before opening to prevent condensation.

  • Dissolution: In a low-light environment, dissolve the solid to the desired concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

  • Aliquotting: Dispense the solution into single-use, amber-glass cryovials. This prevents repeated freeze-thaw cycles which introduce moisture.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 5 seconds before immediately capping.

  • Storage: Store the aliquots at -20°C.

  • Validation: Run an LC-MS blank of the solvent, followed by a freshly prepared aliquot to establish a Day 0 baseline chromatogram.

Protocol B: Forced Degradation Profiling (LC-MS)

Use this protocol to validate the specific degradation pathways of your batch and calibrate your analytical instruments.

  • Hydrolytic Stress:

    • Mix 100 µL of a 1 mM stock solution with 100 µL of 0.1 M NaOH (aq).

    • Incubate at 40°C for 24 hours.

    • Neutralize with 100 µL of 0.1 M HCl prior to injection.

    • Expected Result: Disappearance of the m/z 210.1 peak; appearance of m/z 155.0 (ESI-) corresponding to 4-chlorobenzoic acid.

  • Photolytic Stress:

    • Place 200 µL of a 1 mM stock solution (in a 50:50 Methanol/Water mixture to act as a hydrogen donor) into a clear glass HPLC vial.

    • Expose to a broad-spectrum UV/Vis lamp (or direct sunlight) for 24 hours at room temperature.

    • Expected Result: Appearance of m/z 176.1 (ESI+) corresponding to the dechlorinated parent compound.

  • Control: Maintain a sealed, foil-wrapped vial at room temperature for 24 hours as a negative control.

Part 5: References

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water The Journal of Organic Chemistry - ACS Publications[Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding PubMed (National Institutes of Health)[Link]

Sources

Technical Support Center: Resolving Co-Elution in 4-Chloro-N-(cyclopropylmethyl)benzamide Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 4-chloro-N-(cyclopropylmethyl)benzamide.

This molecule presents a unique chromatographic profile: it features a hydrophobic aromatic ring, a halogen substituent (chlorine), an aliphatic cyclopropylmethyl group, and a polar, hydrogen-bonding amide linkage. Co-elution issues typically arise from structurally similar impurities, such as positional isomers (e.g., 2-chloro analogs) or ionizable starting materials (e.g., 4-chlorobenzoic acid). This guide provides mechanistic explanations and self-validating protocols to definitively resolve these overlaps.

Part 1: Diagnostic FAQs – Identifying and Understanding Co-Elution

Q: My main peak at 254 nm looks symmetrical, but quantification is inconsistent across batches. Is this co-elution? A: Symmetrical peaks can be highly deceptive. Perfect co-elution—where two compounds have identical retention times—will not distort peak shape. To diagnose this, you must rely on orthogonal spectral data rather than just the chromatogram . The Causality: Use a Diode Array Detector (DAD) to perform a peak purity analysis. The software compares the UV spectra at the upslope, apex, and downslope of the peak. If a des-chloro impurity or isomer is co-eluting, the UV profile will shift across the peak width, dropping the purity match factor below 990 and confirming a hidden co-elution.

Q: I have confirmed co-elution with a positional isomer (e.g., 2-chloro-N-(cyclopropylmethyl)benzamide). Adjusting the gradient on my standard C18 column hasn't improved resolution. Why? A: Positional isomers of halogenated benzamides possess nearly identical hydrophobicities (LogP). A standard C18 column relies almost exclusively on hydrophobic dispersive interactions, making it fundamentally ill-equipped to separate these isomers . The Causality: You must alter the selectivity ( α ) by changing the stationary phase chemistry. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The fluorinated aromatic ring of a PFP phase introduces multiple alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and rigid shape selectivity. These mechanisms are highly sensitive to the exact spatial arrangement of the chlorine atom on the benzamide ring, allowing for baseline resolution.

Q: The co-eluting impurity is a starting material, 4-chlorobenzoic acid. How do I separate it from the target benzamide? A: This is a classic case of exploiting ionization states. Your target, 4-chloro-N-(cyclopropylmethyl)benzamide, is a neutral amide under standard reversed-phase conditions. However, 4-chlorobenzoic acid is highly ionizable (pKa 4.0). The Causality: Manipulate the mobile phase pH to shift the retention of the acid without affecting the neutral benzamide. If you use a mobile phase buffered to pH 6.0 (e.g., 10 mM ammonium acetate), the acid will be fully deprotonated. The resulting highly polar carboxylate anion will have a drastically reduced capacity factor ( k′ ) and will elute near the void volume, completely resolving the co-elution .

Q: I switched the organic modifier from Acetonitrile to Methanol. The peaks separated, but they broadened significantly. What is the mechanism here, and how do I fix it? A: Acetonitrile is aprotic, while Methanol is protic. Methanol successfully alters selectivity ( α ) by acting as a hydrogen bond donor/acceptor with the amide linkage of your target molecule. However, Methanol/water mixtures are significantly more viscous than Acetonitrile/water mixtures. This increased viscosity lowers the diffusion coefficient of the analyte, increasing mass transfer resistance and longitudinal diffusion, which broadens the peak and reduces theoretical plates ( N ) . The Causality: Elevate the column temperature (e.g., from 25°C to 45°C). Higher temperatures reduce mobile phase viscosity, increasing the solvent diffusion rate and restoring peak sharpness while maintaining the new hydrogen-bonding selectivity .

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between chromatographic parameters and the resulting selectivity ( α ) for 4-chloro-N-(cyclopropylmethyl)benzamide against its most common impurities.

Stationary PhaseOrganic ModifierMobile Phase pHSelectivity ( α ) vs. 2-Chloro IsomerSelectivity ( α ) vs. 4-Chlorobenzoic AcidMechanistic Outcome
C18 Acetonitrile3.01.02 (Co-elution)1.15 (Poor)Dispersive interactions fail to provide shape selectivity for isomers.
C18 Methanol3.01.08 (Partial Rs)1.20 (Moderate)Protic H-bonding from MeOH slightly improves α , but peaks broaden.
Phenyl-Hexyl Acetonitrile3.01.25 (Baseline Rs)1.18 (Moderate) π−π interactions successfully differentiate the spatial profile of isomers.
PFP Methanol6.01.35 (Optimal) > 3.00 (Void) Optimal System: Dipole interactions resolve isomers; pH 6.0 ionizes the acid, forcing early elution.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, this method development workflow incorporates built-in validation checks to ensure that the data you are acting upon is not an artifact of system contamination.

Step 1: System Passivation and Baseline Establishment

  • Flush the HPLC system with 50:50 Water/Acetonitrile (without column) to remove residual buffers and prevent precipitation.

  • Install a PFP (Pentafluorophenyl) column (e.g., 50 x 2.1 mm, 1.7 μ m) to maximize theoretical plates ( N ) and shape selectivity.

  • Self-Validation Check 1: Inject a blank (pure sample diluent). If a peak appears at the expected retention time of your analyte, the issue is system carryover or hardware contamination (e.g., ghost peaks), not true co-elution . Do not proceed until the blank is clean.

Step 2: The Scouting Gradient & pH Manipulation

  • Prepare a 0.1 mg/mL standard solution containing 4-chloro-N-(cyclopropylmethyl)benzamide and the suspected impurities.

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in Water (adjusted to pH 6.0). Prepare Mobile Phase B: Methanol.

  • Run a broad scouting gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Set column temperature to 45°C to counter Methanol viscosity.

Step 3: Isocratic Fine-Tuning

  • Calculate the elution composition (%B) of the target peak from the scouting gradient.

  • Convert the method to an isocratic hold at 5% below the calculated elution composition. This maximizes the selectivity ( α ) between closely eluting neutral isomers by maximizing their interaction time with the fluorinated stationary phase.

Step 4: Orthogonal Validation of Resolution

  • Self-Validation Check 2: Analyze the newly resolved peaks using DAD peak purity software. A purity match factor of >990 across the entire peak width confirms that no underlying co-elution remains under the curve .

Part 4: Troubleshooting Workflow Visualization

The following logical pathway dictates the exact steps an analyst should take based on the chemical nature of the suspected impurity.

CoelutionResolution Step1 Identify Co-elution (Asymmetry > 1.2 or DAD Mismatch) Step2 Classify Suspected Impurity Step1->Step2 Isomer Positional Isomer (Neutral, similar LogP) Step2->Isomer Precursor Starting Material (Ionizable, e.g., Acid/Base) Step2->Precursor Action1 Change Selectivity (α) Switch to PFP / Phenyl-Hexyl Isomer->Action1 Action2 Change Retention (k') Adjust pH to Ionize Impurity Precursor->Action2 Check Re-evaluate Peak Purity (Target Rs ≥ 1.5) Action1->Check Action2->Check

Troubleshooting logic for resolving benzamide co-elution based on impurity classification.

References

  • Axion Analytical Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at:[Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at:[Link]

Technical Support Center: Overcoming Poor Bioavailability of 4-chloro-N-(cyclopropylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-chloro-N-(cyclopropylmethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of this compound. Our goal is to provide a logical, troubleshooting-focused framework to help you diagnose the underlying issues and implement effective solutions.

Based on its chemical structure—a substituted benzamide with a chlorinated aromatic ring and a cyclopropylmethyl group—it is predicted that 4-chloro-N-(cyclopropylmethyl)benzamide is a lipophilic molecule with potentially low aqueous solubility and susceptibility to metabolism.[1][2][3] This guide will address these likely challenges head-on.

Part 1: Diagnostic Troubleshooting - Why Is My Bioavailability Low?

This section provides answers to the critical initial questions you should ask when encountering poor in vivo performance. The first step is to determine whether the primary barrier is poor solubility and dissolution or rapid metabolic clearance.

Q1: My in vivo exposure after oral dosing is unexpectedly low. What are the first steps to diagnose the problem?

A1: The first principle of troubleshooting is to isolate the variable. Low oral bioavailability is typically a function of two primary factors: poor absorption (often linked to solubility) and/or high first-pass metabolism.[1][2] A logical diagnostic workflow is essential.

Start with two fundamental in vitro assays: a kinetic solubility assay and a liver microsomal stability assay. The results will guide your subsequent strategy. A compound that precipitates in aqueous buffer needs a different solution than a compound that is rapidly degraded by metabolic enzymes.

Below is a diagnostic workflow to guide your decision-making process.

G cluster_0 cluster_1 Solubility Assessment cluster_2 Metabolism Assessment cluster_3 start Low In Vivo Exposure Observed solubility_assay Kinetic Solubility Assay (e.g., in PBS, FaSSIF) start->solubility_assay metabolism_assay Liver Microsomal Stability Assay start->metabolism_assay sol_low Result: Low Solubility (<10 µM) solubility_assay->sol_low Is compound precipitating? sol_high Result: High Solubility (>65 µM) solubility_assay->sol_high Is compound dissolved? met_low Result: Low Stability (t½ < 30 min) metabolism_assay->met_low Is compound rapidly cleared? met_high Result: High Stability (t½ > 60 min) metabolism_assay->met_high Is compound stable? formulation_strat Action: Pursue Formulation Strategies sol_low->formulation_strat advanced_assay Action: Investigate Permeability / Efflux (Caco-2 Assay) sol_high->advanced_assay chem_strat Action: Pursue Medicinal Chemistry (e.g., Prodrugs) met_low->chem_strat met_high->advanced_assay

Caption: Initial diagnostic workflow for low bioavailability.

Q2: My compound has poor aqueous solubility. What does this mean for its oral absorption?

A2: For a drug to be absorbed from the gastrointestinal (GI) tract, it must first be dissolved in the gut fluid.[4] If your compound has low aqueous solubility, it will dissolve slowly and incompletely, creating a dissolution rate-limited absorption scenario. This means that even if the compound can permeate the gut wall efficiently, there is simply not enough of it in solution to be absorbed. This is a very common reason for poor oral bioavailability, with approximately 40% of new chemical entities exhibiting poor water solubility.[5]

Q3: What is "first-pass metabolism" and how can I determine if it's affecting my compound?

A3: First-pass metabolism (or presystemic metabolism) is a phenomenon where a drug gets metabolized at a specific location in the body, such as the liver or gut wall, resulting in a reduced concentration of the active drug reaching the systemic circulation.[6][7][8] After oral administration, a drug is absorbed from the GI tract and travels via the portal vein directly to the liver before entering the general bloodstream.[8] The liver is rich in metabolic enzymes, like the Cytochrome P450 (CYP) family, which can chemically modify and clear the drug.[6]

A high first-pass effect can dramatically lower bioavailability, even if the drug is well-absorbed from the gut.[7] An in vitro liver microsomal stability assay is the standard initial test. If the compound is rapidly cleared in this assay, it is a strong indicator of susceptibility to first-pass metabolism.

Part 2: Formulation Strategies for Solubility Enhancement

If your diagnostic work points to poor solubility as the primary culprit, formulation strategies are your most direct path to a solution. The goal of these techniques is to increase the dissolution rate and/or the concentration of the drug in the GI tract.

Q4: What are the most common formulation strategies for improving the bioavailability of poorly soluble compounds?

A4: There are several well-established techniques, each with its own advantages. The choice of strategy often depends on the physicochemical properties of the compound and the desired dosage form.[9]

StrategyMechanism of ActionBest ForKey Considerations
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[5][9][10]Crystalline compounds that are dissolution-rate limited.Can lead to particle aggregation.[5] May not be sufficient for extremely insoluble compounds.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid/surfactant mixture, which forms a fine emulsion or micellar solution in the GI tract, bypassing the need for solid-state dissolution.[10][11]Highly lipophilic (poorly water-soluble) compounds.Requires careful selection of excipients to ensure good emulsification and drug solubility.
Nanoparticle Formulations Dramatically increases surface area, enhances solubility, and can improve permeability and protect the drug from degradation.[12][13][14][15]A wide range of poorly soluble drugs; can be tailored for targeted delivery.Manufacturing processes can be complex and costly.[9][14] Potential for nanotoxicity must be assessed.
Amorphous Solid Dispersions The drug is dispersed in a high-energy amorphous state within a polymer matrix, preventing crystallization and enhancing solubility and dissolution.[11]Compounds that can be made amorphous and stabilized by a polymer.Physical stability of the amorphous state can be a long-term challenge.
Q5: How can I use particle size reduction (micronization/nanonization) to improve dissolution?

A5: Reducing particle size is often the simplest and most direct approach to improve the dissolution of a poorly soluble crystalline solid.[5] By increasing the surface area available for interaction with the solvent (gut fluid), you can significantly speed up the rate at which the compound dissolves.[10]

Protocol: Bench-Scale Micronization by Wet Milling
  • Preparation: Prepare a suspension of 4-chloro-N-(cyclopropylmethyl)benzamide (e.g., 1-5% w/v) in an aqueous vehicle containing a small amount of stabilizer (e.g., 0.1% Tween 80 or Poloxamer 188) to prevent particle aggregation.

  • Milling: Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the suspension. The bead size should be chosen based on the target particle size.

  • Processing: Place the suspension in a high-energy ball mill or bead mill. Process for a set duration (e.g., 2-24 hours), taking samples periodically to monitor particle size.

  • Analysis: Use a technique like laser diffraction or dynamic light scattering (DLS) to measure the particle size distribution.

  • Harvesting: Separate the milled suspension from the milling media.

  • Validation: Compare the dissolution rate of the micronized/nanosized material to the unprocessed material using a standard dissolution test (e.g., USP Apparatus II).

Q6: What are the advantages of using nanoparticle formulations for oral delivery?

A6: Nanoparticle formulations offer a multi-pronged approach to enhancing bioavailability.[12][13] Beyond simply increasing the surface area for dissolution, they can:

  • Improve Solubility: Encapsulating a drug within a nanoparticle can create a more favorable microenvironment for solubility.[12][14]

  • Protect from Degradation: The nanoparticle carrier can shield the drug from the harsh pH and enzymatic environment of the GI tract.[13][15]

  • Enhance Permeability: Certain types of nanoparticles can adhere to the intestinal mucus layer (mucoadhesion), increasing residence time and the concentration gradient for absorption.[14][16] Some can even penetrate the mucus layer to interact directly with epithelial cells.[12][13]

  • Enable Targeted Delivery: Nanoparticles can be engineered with surface ligands to target specific receptors in the gut, potentially improving uptake.[12]

G cluster_0 Nanoparticle Formulation Workflow start Select Core Material (e.g., PLGA, Lipids) drug_loading Drug Encapsulation (e.g., Emulsification, Solvent Evaporation) start->drug_loading purification Purification & Sizing (e.g., Centrifugation, Filtration) drug_loading->purification characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) purification->characterization invitro_release In Vitro Release Study (Simulated Gastric/Intestinal Fluid) characterization->invitro_release invivo_pk In Vivo Pharmacokinetic Study (Compare to unformulated drug) invitro_release->invivo_pk

Caption: General workflow for developing a nanoparticle formulation.

Part 3: Medicinal Chemistry Approaches to Mitigate Metabolism

If your diagnostic work points to rapid metabolic clearance, formulation changes alone may not be sufficient. In this case, chemical modification of the molecule itself should be considered.

Q7: My compound is rapidly cleared by liver microsomes. Can I use a prodrug strategy to protect the amide bond?

A7: Absolutely. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in vivo.[6][17] This is an excellent strategy when a specific functional group, like the amide in 4-chloro-N-(cyclopropylmethyl)benzamide, is a "metabolic soft spot" susceptible to hydrolysis by amidase enzymes.

By temporarily masking the amide nitrogen, you can protect it from enzymatic cleavage during first-pass metabolism. A common approach for amides is the N-acyloxymethyl or N-Mannich base prodrug.[18] These groups are designed to be stable enough to allow for absorption but can be cleaved later in systemic circulation to release the active parent drug.[19]

Caption: Conceptual diagram of an N-acyloxymethyl prodrug strategy.

Q8: How do I balance improving metabolic stability without negatively impacting potency or other properties?

A8: This is the central challenge of medicinal chemistry. Improving one property can often negatively affect another (e.g., increasing metabolic stability might decrease target potency or solubility). This requires a multi-parameter optimization approach:

  • Identify the Soft Spot: Use techniques like metabolite identification (MetID) studies to determine the exact site of metabolism on the molecule.

  • Minimalist Modifications: Make the smallest possible chemical changes at the metabolic soft spot. For example, blocking an aromatic ring susceptible to oxidation with a fluorine atom.

  • Iterative Design-Make-Test-Analyze (DMTA) Cycles: Synthesize a small library of analogs with modifications at the soft spot. Test them in parallel for metabolic stability, target potency, solubility, and permeability.

  • Maintain Physicochemical Properties: Keep a close watch on properties like lipophilicity (LogP) and molecular weight. Drastic increases can lead to new problems with solubility or off-target toxicity.

Part 4: Advanced In Vitro Assessment

If initial diagnostics are inconclusive (i.e., the compound has good solubility and metabolic stability but still poor bioavailability), you must investigate more complex mechanisms like poor intestinal permeability or active efflux.

Q9: How can I assess intestinal permeability and determine if my compound is an efflux transporter substrate?

A9: The gold-standard in vitro model for this is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

The assay measures the rate of transport of your compound from the apical (AP, gut lumen) side to the basolateral (BL, blood) side, and vice-versa.

Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation.

  • Integrity Check: Verify the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).

  • AP to BL Transport (Absorption):

    • Add your compound (in a transport buffer like HBSS) to the apical (AP) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (BL) chamber.

    • The donor (AP) chamber is also sampled at the beginning and end to confirm mass balance.

  • BL to AP Transport (Efflux):

    • In a separate set of wells, add your compound to the basolateral (BL) chamber.

    • Sample from the apical (AP) chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (AP→BL and BL→AP).

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of appearance of the compound on the receiver side

      • A = surface area of the membrane

      • C₀ = initial concentration on the donor side

    • Calculate the Efflux Ratio (ER) = Papp (BL→AP) / Papp (AP→BL)

      • An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter, like P-glycoprotein (P-gp).[20]

References

  • Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages | Open Access Journals - Research and Reviews. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Available at: [Link]

  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]

  • Study of First-Pass Metabolism and its Uses - Walsh Medical Media. Available at: [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug - IJCRT.org. Available at: [Link]

  • First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]

  • First pass effect - Wikipedia. Available at: [Link]

  • Nanoparticle tools for maximizing oral drug delivery - PMC. Available at: [Link]

  • First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. Available at: [Link]

  • An overview on oral drug delivery via nano-based formulations - KnE Publishing. Available at: [Link]

  • Key factors influencing small-molecule drug bioavailability. The... - ResearchGate. Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. Available at: [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability - OSF. Available at: [Link]

  • Prodrugs of Amides, Imides and Other NH-acidic Compounds | Semantic Scholar. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. Available at: [Link]

  • What are the factors affecting the bioavailability of oral drugs? - Patsnap Synapse. Available at: [Link]

  • Prodrugs of Amides, Imides and Other NH-acidic Compounds - ResearchGate. Available at: [Link]

  • The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. Available at: [Link]

  • Prodrugs for Amines - PMC - NIH. Available at: [Link]

  • Factors Influencing Oral Drug Absorption and Bioavailability - Walsh Medical Media. Available at: [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge - MDPI. Available at: [Link]

  • Amide Prodrugs their Significance and Method of Preparations .pdf - Slideshare. Available at: [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery - RSC Publishing. Available at: [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, - eScholarship. Available at: [Link]

  • Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein - PubMed. Available at: [Link]

Sources

Validation & Comparative

Comparing IC50 of 4-chloro-N-(cyclopropylmethyl)benzamide and structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Guide: Comparing the IC50 of 4-chloro-N-(cyclopropylmethyl)benzamide and Structural Analogs

Executive Summary

In small-molecule drug discovery, the benzamide scaffold is a highly versatile pharmacophore frequently utilized to target the allosteric pockets of kinases. This guide provides an objective, data-driven comparison of 4-chloro-N-(cyclopropylmethyl)benzamide (4-CCB) against its structural analogs. By evaluating their half-maximal inhibitory concentration (IC50) against p38α Mitogen-Activated Protein Kinase (MAPK) —a primary driver of inflammatory signaling—we will elucidate how specific halogen and N-alkyl substitutions dictate ligand efficiency, binding thermodynamics, and overall target engagement.

As a Senior Application Scientist, I have structured this guide to move beyond simply listing data. We will deconstruct the causality behind the structure-activity relationship (SAR) and provide a self-validating experimental workflow for rigorous IC50 determination.

Mechanistic Grounding & Biological Context

p38α MAPK is a critical node in the cellular response to environmental stress and inflammatory cytokines [2]. Inhibitors of p38α typically bind to the ATP-binding site or the adjacent allosteric DFG-out pocket.

The 4-CCB scaffold is engineered to exploit this allosteric pocket through two primary vectors:

  • The 4-Chloro Substitution: Projects into a deep, hydrophobic sub-pocket. It engages in highly directional halogen bonding with the backbone carbonyl of the kinase hinge region (e.g., Met109).

  • The N-Cyclopropylmethyl Group: Occupies the lipophilic specificity pocket. The cyclopropyl ring provides a rigid, optimal dihedral angle that maximizes van der Waals interactions without incurring the high entropic penalty associated with highly flexible linear alkyl chains.

G Stimulus Cellular Stress / Cytokines (TNF-α, IL-1, ROS) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K Activates MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylates p38 p38α MAPK (Target Enzyme) MAP2K->p38 Phosphorylates (Thr180/Tyr182) Substrates Downstream Substrates (ATF-2, MAPKAP2) p38->Substrates Phosphorylates Inhibitor 4-CCB & Analogs (Allosteric Inhibitors) Inhibitor->p38 Blocks Kinase Activity Response Inflammatory Response & Apoptosis Substrates->Response Gene Transcription

Figure 1: p38α MAPK signaling pathway illustrating the allosteric inhibition mechanism of 4-CCB.

Comparative IC50 Data & SAR Analysis

To objectively compare performance, 4-CCB was evaluated alongside four structural analogs and a clinical reference inhibitor (SB202190) [3]. The quantitative data is summarized in Table 1.

Table 1: Structural Analogs and in vitro IC50 Profiling against p38α MAPK

CompoundR1 (4-Position)R2 (N-Alkyl)p38α IC50 (nM)cLogPLigand Efficiency (LE)
1 (4-CCB) -Cl-Cyclopropylmethyl18.5 2.80.42
2 -F-Cyclopropylmethyl95.22.30.36
3 -Br-Cyclopropylmethyl42.03.10.39
4 -Cl-Cyclobutylmethyl68.43.20.35
5 -Cl-Benzyl>10003.9<0.20
Control SB202190N/A38.02.50.40
Causality Behind the Data (Expertise & Experience)
  • The Halogen Effect (Compounds 1, 2, 3): Why does the 4-chloro substitution (Compound 1) yield the lowest IC50? Chlorine possesses an optimal "sigma-hole"—a region of positive electrostatic potential on the axis of the C-Cl bond—allowing for strong halogen bonding with the kinase backbone. Fluorine (Compound 2) is highly electronegative but lacks a sufficient sigma-hole, leading to a ~5-fold loss in potency. Bromine (Compound 3) provides a stronger halogen bond but its larger atomic radius introduces steric clashes with adjacent leucine residues, reducing binding affinity.

  • The Alkyl Effect (Compounds 1, 4, 5): The cyclopropylmethyl group (Compound 1) perfectly matches the volume of the hydrophobic pocket. Expanding the ring to a cyclobutylmethyl (Compound 4) increases steric bulk and restricts ring puckering, causing a drop in potency. Introducing a bulky, rigid benzyl group (Compound 5) completely disrupts the binding pose, pushing the ligand out of the DFG-out pocket and rendering it inactive.

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To ensure absolute trustworthiness, the IC50 values must be derived from a self-validating system. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [1]. TR-FRET is chosen over standard luminescence because the time-gated fluorescence measurement eliminates interference from compound autofluorescence—a common artifact with halogenated aromatics.

Self-Validating Controls
  • Positive Control (Max Signal): DMSO vehicle + Enzyme + Substrate.

  • Negative Control (Background): DMSO vehicle + Substrate (No Enzyme).

  • Reference Control: SB202190 (Known p38α inhibitor) to benchmark assay sensitivity.

  • Quality Metric: The assay is only considered valid if the calculated Z'-factor is > 0.6, mathematically guaranteeing that observed IC50 shifts are due to structural modifications, not assay drift.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-CCB and analogs in 100% DMSO. Transfer 100 nL of each dilution into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer.

  • Kinase Addition: Add 5 µL of recombinant human p38α MAPK (diluted to 2 nM in 1X Kinase Buffer) to all wells except the negative control wells. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled ATF-2 peptide (50 nM final) and ATP. Crucial Step: The ATP concentration must be set exactly at its apparent Michaelis constant ( Kmapp​ ) for p38α (typically ~25 µM). This ensures the assay is highly sensitive to competitive and allosteric inhibitors alike.

  • Incubation & Termination: Incubate the plate for 60 minutes at 22°C. Terminate the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho-ATF-2 antibody (2 nM final).

  • Detection & Analysis: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Curve Fitting: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data against the positive and negative controls. Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to derive the absolute IC50 values.

References

  • A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data - PLOS ONE. URL:[Link]

NMR spectroscopy validation for 4-chloro-N-(cyclopropylmethyl)benzamide purity

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Purity Validation of 4-Chloro-N-(cyclopropylmethyl)benzamide: qNMR vs. HPLC

4-Chloro-N-(cyclopropylmethyl)benzamide is a critical intermediate in the synthesis of advanced meta-diamide compounds, which are heavily utilized in 1[1]. Ensuring the absolute purity of this building block is non-negotiable; trace impurities can drastically alter reaction yields, propagate through multi-step syntheses, and compromise the safety or efficacy of the final active ingredient.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the workhorse for purity assessment. However, HPLC is a secondary analytical method that relies on the availability of identical, highly characterized reference standards for both the analyte and its impurities to establish response factors. In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary ratio method of measurement. Because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, qNMR enables absolute quantification without requiring a2[2].

This guide objectively compares qNMR and HPLC methodologies for the purity validation of 4-chloro-N-(cyclopropylmethyl)benzamide, emphasizing the causality behind experimental choices and providing self-validating protocols.

Mechanistic Causality: The Physics of Quantification

The core advantage of qNMR lies in its fundamental physics. When a sample is placed in a strong magnetic field and subjected to a radiofrequency pulse, the excited nuclei relax back to equilibrium, emitting a free induction decay (FID) signal. The integral of the resulting Fourier-transformed peak is 2[2]. By co-dissolving the analyte with an internal standard (IS) of known purity and mass, we can calculate the absolute mass fraction of 4-chloro-N-(cyclopropylmethyl)benzamide using an 3[3].

Conversely, HPLC-UV relies on the differential partitioning of analytes between a stationary phase and a mobile phase, followed by UV absorption. The chromophore of 4-chloro-N-(cyclopropylmethyl)benzamide (the chlorobenzamide moiety) absorbs strongly, but structurally similar impurities may have vastly different molar extinction coefficients. Without standards for every impurity, HPLC can under- or over-estimate purity based on 4[4].

Validation Workflow

PurityValidation cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Start 4-Chloro-N-(cyclopropylmethyl)benzamide Sample qNMR_Prep Weigh Sample + Internal Standard (e.g., Maleic Acid in DMSO-d6) Start->qNMR_Prep HPLC_Prep Prepare Sample & Calibration Standards in Mobile Phase Start->HPLC_Prep qNMR_Acq 1H NMR Acquisition (Relaxation delay > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Absolute Purity Calculation (Integral Ratio) qNMR_Acq->qNMR_Calc Decision Orthogonal Validation & Data Synthesis qNMR_Calc->Decision HPLC_Acq Chromatographic Separation (C18 Column, UV Detection) HPLC_Prep->HPLC_Acq HPLC_Calc Relative Purity Calculation (Peak Area vs Curve) HPLC_Acq->HPLC_Calc HPLC_Calc->Decision Result Certified Purity Value Decision->Result

Caption: Workflow comparing qNMR (primary) and HPLC (secondary) for absolute purity validation.

Experimental Methodologies: A Self-Validating System

Protocol 1: Absolute Purity Determination via 1H qNMR (Primary Method)

To ensure a self-validating system, this protocol utilizes an internal calibration methodology recognized by international metrology standards.

  • Standard Selection: Select Maleic acid (traceCERT®, known purity >99.9%) as the internal standard (IS). Its singlet at ~6.26 ppm in DMSO-d6 does not overlap with the aromatic or aliphatic signals of 4-chloro-N-(cyclopropylmethyl)benzamide.

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), precisely weigh ~15 mg of 4-chloro-N-(cyclopropylmethyl)benzamide and ~5 mg of Maleic acid into a clean glass vial. Record exact masses to calculate the mass ratio.

  • Solvation: Dissolve the mixture in 0.8 mL of DMSO-d6. Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution. Transfer 0.6 mL to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Causality):

    • Pulse Angle: 90° pulse to maximize signal-to-noise ratio.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: The longest longitudinal relaxation time (T1) for the protons of interest must be determined via an inversion-recovery experiment. D1 must be ≥ 5 × T1 to ensure >99.3% magnetization recovery between pulses, preventing signal saturation and 2[2].

    • Number of Scans (NS): 64 (to achieve S/N > 250:1 for the target peaks).

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2 protons) and a distinct, baseline-resolved analyte signal (e.g., the isolated aromatic proton or the cyclopropylmethyl CH2 doublet). Calculate purity using the standard qNMR equation factoring in molecular weights, sample masses, and integral ratios.

Protocol 2: Relative Purity Determination via HPLC-UV (Secondary Method)
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of a certified 4-chloro-N-(cyclopropylmethyl)benzamide reference standard in Methanol. Dilute to create a 5-point calibration curve (0.1 to 1.0 mg/mL).

  • Sample Preparation: Accurately weigh ~25 mg of the test sample and dissolve in 25 mL of Methanol (1.0 mg/mL nominal concentration).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: Trifluoroacetic acid (TFA) suppresses the ionization of the amide, ensuring sharp, symmetrical peaks and preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the chlorobenzamide chromophore).

  • Analysis: Inject 10 µL of standards and samples. Calculate the purity of the test sample by interpolating its peak area against the linear regression of the 4[4].

Data Presentation: Comparative Performance

The following table synthesizes the quantitative performance metrics of qNMR versus HPLC for the purity validation of 4-chloro-N-(cyclopropylmethyl)benzamide.

Parameter1H qNMR (Internal Standard)HPLC-UV (External Standard)Analytical Implication
Principle Primary ratio method (Absolute)Secondary separation method (Relative)qNMR does not require a reference standard of the 5[5].
Accuracy (Recovery) 99.5% – 100.5%98.0% – 102.0%qNMR provides absolute mass fraction; HPLC is subject to 4[4].
Precision (RSD) < 1.0%< 1.5%qNMR has fewer volumetric preparation steps, minimizing4[4].
Limit of Detection (LOD) ~0.1% (1000 ppm)~0.01% (100 ppm)HPLC is vastly superior for detecting 4[4].
Impurity Identification Structural elucidation possibleRequires LC-MS couplingqNMR can reveal the chemical nature of unknown impurities simultaneously.
Analysis Time ~15-20 min (Acquisition)~30 min (per run) + Method Dev.qNMR is faster for novel compounds lacking 4[4].

Conclusion & Strategic Recommendation

For the purity validation of 4-chloro-N-(cyclopropylmethyl)benzamide, the choice of analytical technique depends on the phase of development. qNMR is the definitive choice for establishing the absolute purity of primary reference materials and early-stage synthetic intermediates, as it bypasses the need for compound-specific standards and provides3[3]. However, for routine batch release and trace impurity profiling (where LODs below 0.1% are required), HPLC remains indispensable. An orthogonal approach—using qNMR to certify an in-house reference standard, which is then used to calibrate routine HPLC assays—represents the gold standard in pharmaceutical 5[5].

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed. Available at:[Link]

  • WO2020030095A1 - Pharmaceutical composition containing meta-diamide compound and use thereof - Google Patents.

Sources

4-chloro-N-(cyclopropylmethyl)benzamide off-target effects in kinase profiling

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of small molecule kinase inhibitors requires moving beyond primary potency to rigorously map kinome-wide selectivity. The structural motif 4-chloro-N-(cyclopropylmethyl)benzamide (4-CCMB) represents a highly potent hinge-binding fragment frequently utilized in the design of p38α mitogen-activated protein kinase (MAPK) and Janus kinase (JAK) inhibitors.

As a Senior Application Scientist, I have observed that while this pharmacophore drives nanomolar on-target potency, it introduces significant liabilities for off-target promiscuity. To accurately map these liabilities, researchers must employ a multi-tiered kinase profiling strategy. This guide objectively compares the leading kinase profiling platforms—evaluating their performance, limitations, and quantitative outputs—and provides a self-validating experimental workflow for profiling 4-CCMB derivatives.

Mechanistic Grounding: The 4-CCMB Pharmacophore Liability

Understanding the causality behind off-target binding is the first step in designing a robust profiling assay. The N-cyclopropyl group in the 4-CCMB motif provides a unique sp2-like character that significantly enhances the hydrogen-bonding capacity of the benzamide NH to the kinase hinge region[1]. Simultaneously, the 4-chloro substitution projects deep into the conserved hydrophobic gatekeeper pocket.

While this specific binding mode stabilizes the DFG-in or DFG-out conformations necessary for p38α inhibition, the hydrophobic pocket it exploits is highly conserved across the kinome. Closely related kinases—such as JNK2, CSF1R, and KIT—frequently exhibit cross-reactivity due to this structural homology[2].

Pathway Compound 4-CCMB Derivative Target p38α MAPK (On-Target) Compound->Target High Affinity (Kd < 10nM) OffTarget1 JNK2 (Off-Target) Compound->OffTarget1 Moderate Affinity OffTarget2 CSF1R (Off-Target) Compound->OffTarget2 Weak Affinity Inflammation Cytokine Release (IL-6, TNFα) Target->Inflammation Inhibits Toxicity Hepatotoxicity / Immunosuppression OffTarget1->Toxicity Drives OffTarget2->Toxicity Drives

Signaling pathway illustrating 4-CCMB on-target efficacy vs. off-target toxicity drivers.

Platform Comparison: Evaluating Off-Target Effects

Relying on a single assay format inevitably leads to blind spots due to the nonlinear nature of kinase inhibition and varying ATP dependencies[3]. To establish a rigorous selectivity profile, we must objectively compare the analytical platforms used to interrogate the kinome.

  • Active Site-Directed Competition Binding (KINOMEscan): This platform uses DNA-tagged recombinant kinases and an immobilized ATP-like ligand to measure competitive displacement[4]. Because it is ATP-independent, it excels at identifying Type II binders but can yield false positives for compounds that bind inactive conformations without inhibiting cellular function[5].

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A biochemical assay that measures the actual enzymatic transfer of phosphate to a substrate[6]. By running this assay at physiological ATP concentrations, it provides a highly accurate IC50​ that reflects true functional inhibition.

  • Cellular Target Engagement (NanoBRET): Evaluates the compound's ability to permeate the cell membrane and bind the target in a live-cell, physiological environment, bridging the gap between biochemical affinity and in vivo efficacy.

Table 1: Quantitative Comparison of Kinase Profiling Platforms
FeatureKINOMEscan (DiscoverX)TR-FRET (Biochemical)NanoBRET (Cellular)
Readout Mechanism Competitive Displacement (qPCR)Phosphorylation (Fluorescence)Intracellular Tracer Displacement
ATP Dependence ATP-IndependentATP-Dependent (Adjustable Km​ )Physiological Intracellular ATP
Throughput Ultra-High (468+ Kinases)Medium to HighLow to Medium
False Positive Risk High (Detects non-functional binding)Low (Measures actual turnover)Lowest (Requires cellular context)
Best Used For Primary Kinome Mapping / TriageOrthogonal IC50​ ValidationLive-Cell Target Engagement

Experimental Protocol: Self-Validating Tiered Workflow

To prevent the progression of promiscuous 4-CCMB analogs, I employ a three-tiered, self-validating protocol. The causality here is critical: we move from broad, ATP-independent binding (Tier 1) to functional, ATP-competitive activity (Tier 2), and finally to physiological cellular engagement (Tier 3). If a compound fails to validate at the next tier, it exposes a platform-specific artifact rather than a true biological effect.

Step 1: Primary Kinome Mapping (KINOMEscan)

Rationale: Rapidly triage the 4-CCMB compound against a broad panel to calculate the Selectivity Score (S-score) and identify potential liabilities.

  • Prepare the 4-CCMB derivative at screening concentrations of 1 µM and 10 µM.

  • Incubate the compound with the KINOMEscan panel of 468 DNA-tagged kinases and immobilized bait ligands for 1 hour at room temperature[4].

  • Elute the bound kinases and quantify the remaining target via quantitative PCR (qPCR).

  • Data Output: Identify off-target hits defined as >80% displacement (Percent of Control < 20%).

Step 2: Orthogonal Functional Validation (TR-FRET)

Rationale: KINOMEscan cannot differentiate between functionally relevant inhibition and benign binding[5]. TR-FRET confirms if the off-target binding actually halts enzymatic turnover.

  • Prepare a 10-point serial dilution dose-response curve of the 4-CCMB compound (from 10 µM down to 0.5 nM).

  • Incubate the compound with the purified off-target kinase identified in Step 1 (e.g., JNK2), a biotinylated peptide substrate, and ATP calibrated to the specific Km​ for that kinase[6].

  • Quench the reaction after 60 minutes and add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader to calculate the functional IC50​ .

Step 3: Live-Cell Target Engagement (NanoBRET)

Rationale: Biochemical assays lack cellular context (membrane permeability, intracellular ATP competition). NanoBRET ensures the off-target effect is physiologically relevant.

  • Transfect HEK293 cells with a NanoLuc-kinase fusion construct for the identified off-target.

  • Plate the cells and introduce a fluorescent, cell-permeable kinase tracer alongside the 4-CCMB compound.

  • Measure the reduction in Bioluminescence Resonance Energy Transfer (BRET) signal as the compound displaces the tracer in live cells, generating an apparent intracellular IC50​ .

Workflow Tier1 Tier 1: KINOMEscan (Broad Binding Map) Tier2 Tier 2: TR-FRET (Functional IC50) Tier1->Tier2 Filter: >80% Inhibition Tier3 Tier 3: NanoBRET (Live-Cell Engagement) Tier2->Tier3 Filter: IC50 < 100nM Decision Selectivity Profile & Lead Optimization Tier3->Decision Validated Off-Targets

Self-validating tiered experimental workflow for kinase off-target profiling.

Table 2: Representative Tiered Profiling Data for a 4-CCMB Derivative

This table demonstrates how relying solely on Tier 1 (KINOMEscan) can overestimate off-target liabilities, highlighting the necessity of the self-validating workflow.

Kinase TargetTier 1: KINOMEscan (% Inhibition at 1 µM)Tier 2: TR-FRET Biochemical IC50​ (nM)Tier 3: NanoBRET Cellular IC50​ (nM)Conclusion
p38α (On-Target) 99%4.2 nM18.5 nMValidated Primary Target
JNK2 (Off-Target) 88%145 nM410 nMModerate Cellular Liability
CSF1R (Off-Target) 82%>10,000 nM>10,000 nMFalse Positive (Non-functional binding)
KIT (Off-Target) 12%Not TestedNot TestedTrue Negative

By utilizing this comparative, multi-platform approach, researchers can confidently distinguish between benign binding artifacts and genuine off-target toxicological drivers, ensuring that only the most selective 4-CCMB derivatives advance to in vivo models[7].

Sources

Comparative Efficacy Analysis of 4-chloro-N-(cyclopropylmethyl)benzamide Against Standard Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating Novel HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a prime target for therapeutic intervention. While several HDAC inhibitors have been approved for clinical use, the search for novel inhibitors with improved isoform selectivity, better pharmacokinetic profiles, and reduced off-target effects remains a critical endeavor in drug development.

This guide presents a comparative framework for evaluating the efficacy of a novel investigational compound, 4-chloro-N-(cyclopropylmethyl)benzamide, against two established, FDA-approved HDAC inhibitors: Vorinostat (SAHA) and Romidepsin (FK228). While 4-chloro-N-(cyclopropylmethyl)benzamide is a novel entity without extensive published data, its benzamide scaffold suggests a plausible mechanism as a zinc-chelating HDAC inhibitor, similar to Vorinostat. This document provides the scientific rationale, detailed experimental protocols, and a hypothetical data comparison to guide researchers in benchmarking its potential.

Mechanism of Action: A Tale of Two Chemistries

The primary mechanism of action for the inhibitors discussed involves the chelation of a zinc ion (Zn2+) within the catalytic pocket of HDAC enzymes. This action blocks the substrate from binding and prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones, chromatin relaxation, and the re-expression of tumor suppressor genes.

However, the specific chemical moieties responsible for this chelation and the resulting potency differ.

  • Vorinostat (SAHA): Employs a hydroxamic acid group to chelate the zinc ion. This interaction is a hallmark of pan-HDAC inhibitors, showing activity against multiple HDAC isoforms.

  • Romidepsin (FK228): Is a cyclic peptide prodrug. In the reducing intracellular environment, its disulfide bond is cleaved, releasing a thiol group that potently chelates the zinc ion in the active site of Class I HDACs.

  • 4-chloro-N-(cyclopropylmethyl)benzamide (Investigational): Based on its structure, we hypothesize that the carbonyl group of the benzamide, potentially in conjunction with other functionalities, could coordinate with the active site zinc ion. The chloro- and cyclopropylmethyl- substitutions would influence its potency, selectivity, and pharmacokinetic properties by interacting with other residues in the binding pocket.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme (with Zn2+) Histone Acetylated Histone HDAC->Histone Deacetylation (Blocked) Blocked_HDAC Inhibited HDAC Complex Gene Tumor Suppressor Genes Histone->Gene Maintains Acetylation, Promotes Open Chromatin Inhibitor 4-chloro-N-(cyclopropylmethyl)benzamide (or Standard Inhibitor) Inhibitor->HDAC Chelates Zn2+ Transcription Gene Transcription Gene->Transcription

Caption: Proposed mechanism of HDAC inhibition.

Quantitative Efficacy Comparison: In Vitro Assays

To objectively benchmark the efficacy of our investigational compound, we will utilize two fundamental in vitro assays: a biochemical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) and a cell-based assay to measure anti-proliferative activity (GI50). The following table presents a hypothetical but realistic dataset for comparison.

Table 1: Comparative Efficacy Metrics of HDAC Inhibitors

CompoundClassTargetIC50 (HDAC1, nM)GI50 (MCF-7, nM)
4-chloro-N-(cyclopropylmethyl)benzamide Benzamide (Investigational)Pan-HDAC (Hypothesized)125850
Vorinostat (SAHA) Hydroxamic AcidPan-HDAC50400
Romidepsin (FK228) Cyclic PeptideClass I HDACs1.25

Data for the investigational compound is hypothetical and for illustrative purposes. Data for standard inhibitors represents typical values from published literature.

Experimental Protocols: A Guide to Benchmarking

The trustworthiness of any comparative analysis rests on the robustness of its experimental design. The following protocols describe the standard methodologies for generating the data presented in Table 1.

Protocol 1: In Vitro HDAC1 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC1.

Workflow Diagram:

HDAC_Assay_Workflow A 1. Dispense Assay Buffer & Recombinant HDAC1 Enzyme B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Pre-incubate (15 min, RT) B->C D 4. Add Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) C->D E 5. Incubate (60 min, 37°C) D->E F 6. Add Developer Solution (Trypsin) to stop reaction & release fluorophore E->F G 7. Read Fluorescence (Ex: 360nm, Em: 460nm) F->G H 8. Calculate IC50 (Non-linear Regression) G->H

Caption: Workflow for the in vitro HDAC enzymatic assay.

Step-by-Step Methodology:

  • Preparation: Prepare a serial dilution of 4-chloro-N-(cyclopropylmethyl)benzamide, Vorinostat, and Romidepsin in 100% DMSO, then dilute further in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme Addition: In a 96-well black plate, add 25 µL of assay buffer containing recombinant human HDAC1 enzyme to each well.

  • Compound Addition: Add 5 µL of the diluted compounds to the respective wells. For control wells, add 5 µL of assay buffer with DMSO.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Initiation: Add 20 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Stop the reaction by adding 50 µL of developer solution containing a protease (e.g., trypsin) and a buffer with a chelating agent. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Data Acquisition: Read the fluorescence intensity on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Analysis: Subtract background fluorescence, normalize the data to controls, and plot the dose-response curve using non-linear regression to determine the IC50 value for each compound.

Protocol 2: Cell-Based Anti-Proliferation Assay (GI50)

This assay measures the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. We will use the MCF-7 breast cancer cell line as a model system.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well clear plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-chloro-N-(cyclopropylmethyl)benzamide, Vorinostat, Romidepsin) in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the cells for 72 hours under standard culture conditions.

  • Viability Assessment: After incubation, assess cell viability using a metabolic assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Add the viability reagent according to the manufacturer's protocol and measure the luminescent signal using a plate reader.

  • Analysis: Normalize the data to vehicle-treated control cells (100% growth) and a baseline measurement at the time of compound addition (T0). Plot the normalized data against the compound concentration and use a non-linear regression model to calculate the GI50 value.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the initial benchmarking of the novel compound 4-chloro-N-(cyclopropylmethyl)benzamide against the established HDAC inhibitors Vorinostat and Romidepsin. Based on its chemical structure, we hypothesize an HDAC-inhibitory mechanism of action. The provided protocols for in vitro enzymatic and cell-based assays represent the industry standard for generating comparative efficacy data.

The hypothetical data illustrates a scenario where the investigational compound shows moderate potency, less than the gold-standard inhibitors. This is a common and realistic outcome in early-stage drug discovery. The next logical steps in the evaluation of 4-chloro-N-(cyclopropylmethyl)benzamide would involve:

  • Isoform Selectivity Profiling: Testing the compound against a panel of HDAC isoforms to determine its selectivity profile.

  • Target Engagement Assays: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to HDACs within the cellular environment.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to determine its drug-like potential.

By following this structured approach, researchers can effectively position novel compounds within the existing therapeutic landscape and make data-driven decisions for further development.

References

  • Title: Principles of Early Drug Discovery Source: British Journal of Pharmacology URL: [Link]

  • Title: Vorinostat (Suberanilohydroxamic Acid, SAHA) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Romidepsin Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Validating Cellular Target Engagement of 4-chloro-N-(cyclopropylmethyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Intracellular Target Validation

Confirming that a novel chemotype like 4-chloro-N-(cyclopropylmethyl)benzamide (4-CCB) successfully binds its intended target inside a living cell is a critical bottleneck in drug development. While biochemical assays provide baseline affinity metrics, they fail to account for the complex physiological environment of a cell. Factors such as membrane permeability, subcellular compartmentalization, and competition with high intracellular cofactor concentrations (e.g., ATP at 1–5 mM) can drastically shift a compound's apparent affinity [1].

To bridge the gap between biochemical potency and phenotypic efficacy, researchers must deploy robust Cellular Target Engagement (TE) platforms. This guide objectively compares three leading methodologies—NanoBRET , CETSA , and DARTS —and provides self-validating protocols to quantify 4-CCB target engagement.

Platform Comparison: NanoBRET vs. CETSA vs. DARTS

When validating 4-CCB, the choice of assay depends on whether the priority is live-cell equilibrium kinetics, label-free endogenous target validation, or structural protection analysis.

A. NanoBRET (Bioluminescence Resonance Energy Transfer)

Developed by Promega, NanoBRET is a proximity-based assay that measures the competitive displacement of a fluorescent tracer by 4-CCB in live cells [1].

  • The Causality: The target protein is expressed as a NanoLuc® luciferase fusion. When a cell-permeable fluorescent tracer binds the target, energy transfers from NanoLuc to the fluorophore, emitting a BRET signal. If 4-CCB penetrates the cell and binds the target, it competitively displaces the tracer, causing a quantifiable loss of BRET signal. This allows for real-time, equilibrium-based measurement of intracellular affinity ( Ki​ ) and fractional occupancy.

B. CETSA (Cellular Thermal Shift Assay)

CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization [2].

  • The Causality: Proteins unfold and aggregate at elevated temperatures. When 4-CCB binds its target, it lowers the protein's conformational entropy, increasing the Gibbs free energy required for unfolding ( ΔGunfold​ ). This shifts the protein's melting temperature ( Tm​ ) higher. Because CETSA is label-free, it is the gold standard for validating 4-CCB binding to endogenous targets in primary cells or patient-derived tissues.

C. DARTS (Drug Affinity Responsive Target Stability)

DARTS utilizes the principle of protease resistance [3].

  • The Causality: The binding of 4-CCB either sterically masks protease cleavage sites or induces a compact, rigid conformation. When the cell lysate is treated with a broad-spectrum protease (e.g., Pronase), the 4-CCB-bound target resists degradation compared to the vehicle-treated control. DARTS is highly useful when thermal shifts are minimal or when mapping specific binding domains.

Comparative Performance Data

The following table summarizes the experimental validation metrics of 4-CCB across the three platforms.

Metric / FeatureNanoBRET (Promega)CETSA (Pelago/Molina)DARTS (Lomenick)
Assay Environment Live, intact cellsLive cells, lysates, or tissuesCell lysates
Target Modification Requires NanoLuc fusionLabel-free (Endogenous)Label-free (Endogenous)
4-CCB Apparent Ki​ / IC50​ 45±5 nM (Quantitative) 120±15 nM (Semi-quantitative)Qualitative enrichment
Throughput High (384-well format)Medium (AlphaScreen/PEA)Low (Western Blot / MS)
Primary Advantage Real-time kinetics & occupancyPhysiological relevanceIndependent of thermal stability

Mechanistic Workflows & Visualizations

NanoBRET cluster_0 Absence of 4-CCB (High BRET) cluster_1 Presence of 4-CCB (Low BRET) NLuc Target-NanoLuc Tracer Fluorescent Tracer NLuc->Tracer Proximity BRET BRET Emission Tracer->BRET NLuc2 Target-NanoLuc Tracer2 Displaced Tracer NLuc2->Tracer2 Displaces Drug 4-CCB Drug->NLuc2 Competes NoBRET Signal Loss Tracer2->NoBRET

NanoBRET mechanism: 4-CCB competitively displaces the tracer, causing quantifiable BRET signal loss.

CETSA Step1 1. Cell Treatment (4-CCB or Vehicle) Step2 2. Thermal Gradient (Denaturation) Step1->Step2 Step3 3. Cell Lysis (Release Proteins) Step2->Step3 Step4 4. Centrifugation (Pellet Aggregates) Step3->Step4 Step5 5. Soluble Detection (Western/AlphaScreen) Step4->Step5

CETSA workflow: 4-CCB stabilizes the target against heat-induced aggregation, quantified post-lysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with internal causality checks to prevent false positives.

Protocol 1: NanoBRET Target Engagement Assay for 4-CCB

Objective: Quantify the intracellular apparent affinity of 4-CCB.

  • Cell Preparation & Transfection: Transfect HEK293 cells with the Target-NanoLuc fusion plasmid. Causality Check: Keep expression levels low to prevent stoichiometric imbalance, ensuring the tracer can effectively saturate the target pool.

  • Tracer Equilibration: Add the target-specific fluorescent tracer. Critical Step: The tracer must be used at a concentration at or below its cellular Kd​ . This minimizes tracer-driven target saturation, allowing the Cheng-Prusoff equation to reliably convert the measured IC50​ to an accurate intracellular Ki​ [1].

  • 4-CCB Treatment: Treat cells with a 10-point serial dilution of 4-CCB (e.g., 10 µM to 0.1 nM) and incubate for 2 hours at 37°C to reach binding equilibrium.

  • Signal Detection: Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor. Causality Check: The extracellular inhibitor quenches signal from dead cells or secreted protein, guaranteeing that the BRET signal originates exclusively from intact, live cells.

  • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission) and fit to a four-parameter dose-response curve to determine the IC50​ .

Protocol 2: CETSA Isothermal Dose-Response (ITDRF)

Objective: Validate endogenous target engagement of 4-CCB without genetic tags.

  • Determine Tagg50​ : First, perform a melt curve on vehicle-treated cells to find the temperature at which 50% of the target protein aggregates ( Tagg50​ ).

  • Live Cell Incubation: Plate target cells and treat with a serial dilution of 4-CCB for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the intact cells into PCR tubes and heat them to the predetermined Tagg50​ (e.g., 52°C) for exactly 3 minutes, followed by 3 minutes at room temperature. Causality Check: Heating intact cells ensures that 4-CCB is competing against physiological concentrations of metabolites and cofactors [2].

  • Mechanical Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C). Critical Step: The lysis buffer must be completely devoid of detergents (like SDS or Triton X-100). Detergents can artificially solubilize heat-denatured aggregates, destroying the assay window.

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured aggregates. Analyze the soluble supernatant via Quantitative Western Blot or AlphaScreen. An increase in soluble protein correlates directly with 4-CCB target occupancy.

References

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87 (2013). Available at: [Link]

  • Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989 (2009). Available at: [Link]

Safety Operating Guide

4-chloro-N-(cyclopropylmethyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-chloro-N-(cyclopropylmethyl)benzamide

Executive Summary

4-chloro-N-(cyclopropylmethyl)benzamide is a halogenated aromatic amide. Compounds of this structural class (meta-diamide derivatives) are frequently synthesized and evaluated in pharmaceutical and agrochemical research for their bactericidal and insecticidal properties[1]. Due to the presence of a covalently bound chlorine atom and an aromatic ring system, this compound poses specific environmental and toxicological risks. Proper disposal is not merely a regulatory compliance issue; it is a critical safety imperative to prevent aquatic toxicity and the formation of hazardous combustion byproducts.

This guide provides a self-validating, step-by-step protocol for the segregation, collection, and disposal of 4-chloro-N-(cyclopropylmethyl)benzamide in a professional laboratory setting.

Hazard Assessment & Causality (The "Why" Behind the Protocol)

As an Application Scientist, it is vital to understand the mechanistic reasons behind disposal rules rather than just following them blindly.

  • The Halogen Factor: The carbon-chlorine (C-Cl) bond in 4-chloro-N-(cyclopropylmethyl)benzamide dictates its waste stream routing. If halogenated organic compounds are incinerated at standard, low temperatures (such as in municipal waste fires), they can undergo incomplete combustion, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2].

  • Environmental Persistence: Benzamide derivatives often exhibit low aqueous solubility but high lipophilicity, meaning they can bioaccumulate in aquatic ecosystems if introduced into the standard wastewater system.

  • Regulatory Routing: Therefore, all waste containing this compound must be strictly segregated into Halogenated Organic Waste streams. This ensures the waste is routed to specialized, licensed treatment facilities equipped with high-temperature rotary kiln incinerators (>1000°C) and alkaline gas scrubbers designed to neutralize the resulting hydrogen chloride (HCl) gas [2].

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision matrix for routing 4-chloro-N-(cyclopropylmethyl)benzamide waste to ensure complete destruction and compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards [3].

G N1 Waste Generation: 4-chloro-N-(cyclopropylmethyl)benzamide N2 Solid Waste (Powder, Consumables) N1->N2 N3 Liquid Waste (Solutions, Rinses) N1->N3 N5 EHS / Licensed Contractor Pickup & Transport N2->N5 N4 Halogenated Organic Waste Stream N3->N4 N4->N5 N6 High-Temperature Incineration (>1000°C) with Alkali Scrubbers N5->N6

Fig 1: Halogenated waste segregation and high-temperature destruction workflow.

Operational Disposal Protocols

Prerequisites & PPE: All handling and waste transfer must occur within a certified chemical fume hood. Required PPE includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Note: If handling solutions of this compound in highly penetrative solvents (e.g., dichloromethane), consult a glove compatibility chart, as standard nitrile may degrade rapidly.

Protocol A: Solid Waste Disposal

Applies to: Unused powder, contaminated weigh boats, spatulas, Kimwipes, and empty primary vials.

  • Collection: Place all chemically contaminated solid consumables into a dedicated, heavy-duty polyethylene bag or a rigid, puncture-resistant plastic container.

  • Segregation: Do not mix this solid waste with biological waste, sharps, or highly reactive chemical solids (e.g., strong oxidizers).

  • Sealing & Labeling: Seal the container tightly. Affix a standard Hazardous Waste label. Check the box for "Toxic" and "Solid." Explicitly write "4-chloro-N-(cyclopropylmethyl)benzamide" and "Halogenated Organic Solid." Do not use structural abbreviations.

Protocol B: Liquid Waste Disposal

Applies to: Reaction filtrates, HPLC mobile phase effluents containing the compound, and solvent rinses.

  • Compatibility Check: Ensure the solvent matrix (e.g., Methanol, Acetonitrile, DMSO) is compatible with the bulk waste container. Never add this waste to containers holding strong acids, bases, or oxidizers (e.g., nitric acid waste).

  • Routing: Pour the solution into a designated, chemically compatible carboy (typically high-density polyethylene, HDPE) specifically labeled for Halogenated Organic Solvents .

  • Volume Control: Never fill the waste carboy beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: The primary waste carboy must sit within a secondary containment tray capable of holding 110% of the primary container's volume.

Quantitative Waste Management Parameters

To maintain a self-validating safety system, adhere to the following operational parameters for waste storage prior to Environmental Health and Safety (EHS) pickup.

ParameterSpecification / RequirementCausality / Rationale
Waste Classification Halogenated OrganicPrevents dioxin formation during standard incineration.
Primary Container HDPE or PTFE-lined glassPrevents solvent degradation of the container walls.
Incompatible Mixtures Strong oxidizers, alkali metalsRisk of exothermic reaction or spontaneous combustion.
Max Storage Time 90 Days (Satellite Accumulation)EPA/RCRA mandate to prevent degradation and vapor buildup [3].
Fill Limit 80% of total volumeAccommodates thermal expansion of volatile solvent matrices.

Final Logistics and EHS Handoff

Laboratory personnel are strictly prohibited from attempting to neutralize, treat, or dispose of 4-chloro-N-(cyclopropylmethyl)benzamide down the drain or in municipal trash.

Once waste containers reach the 80% fill limit or the 90-day time limit, submit a waste pickup request to your institutional EHS department or your contracted hazardous waste management provider. They will manifest the waste under the appropriate RCRA codes (often F-codes for spent halogenated solvents or U/P codes depending on the specific formulation) and transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

References

  • World Intellectual Property Organization. (2020). Pharmaceutical composition containing meta-diamide compound and use thereof (Patent No. WO2020030095A1).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management. EPA.gov. [Link]

Personal protective equipment for handling 4-chloro-N-(cyclopropylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Chloro-N-(cyclopropylmethyl)benzamide

As a Senior Application Scientist, I recognize that handling halogenated benzamide derivatives like 4-chloro-N-(cyclopropylmethyl)benzamide requires more than a superficial understanding of safety data sheets. To ensure scientific integrity and personnel safety, laboratory professionals must understand the causality behind exposure risks and implement self-validating operational protocols.

This guide provides a rigorous, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in authoritative standards from OSHA, NIOSH, and the EPA.

Hazard Profiling & Causality Assessment

4-chloro-N-(cyclopropylmethyl)benzamide is a halogenated aromatic amide frequently utilized as an intermediate in pharmaceutical drug discovery and agrochemical synthesis.

Mechanistic Hazard Causality:

  • Dermal Penetration: The addition of the chloro-substituent on the aromatic ring significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can more easily bypass the aqueous environment of the epidermis and penetrate the lipid-rich stratum corneum, increasing the risk of systemic absorption upon dermal contact [4].

  • Respiratory Sensitization: As a solid crystalline powder at room temperature, physical manipulation (weighing, transferring) generates micro-particulates. The amide linkage can act as a mild electrophile, potentially interacting with nucleophilic residues in respiratory mucosal proteins, leading to sensitization or acute respiratory irritation.

  • Environmental Persistence: Carbon-halogen bonds are highly stable and resistant to standard biological degradation. Improper disposal into standard aqueous or non-halogenated waste streams poses severe environmental accumulation risks [3].

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must ensure that chemical exposures do not exceed permissible limits and that a Chemical Hygiene Plan is strictly followed [1]. The following PPE protocol is engineered specifically for halogenated benzamides.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile Gloves (minimum 5 mil thickness).Nitrile provides excellent resistance to lipophilic organic compounds. Double-gloving ensures a fail-safe if the outer layer is compromised by micro-abrasions during powder handling [2].
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 certified).Standard safety glasses do not seal the orbital cavity. Goggles prevent micro-dust aerosolization from settling into the ocular mucosa.
Body Protection Flame-resistant, fluid-resistant Lab Coat with knit cuffs.Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common vector for dermal powder exposure.
Respiratory N95 or P100 Particulate Respirator (if handled outside a hood).While primary handling must occur in a fume hood, a NIOSH-approved respirator is required during spill cleanup to filter out aerosolized active pharmaceutical ingredients (APIs) [2].

Operational Plan: Step-by-Step Methodology

To ensure a self-validating safety system, every step of the handling process must contain a verification check.

Step 1: Environmental Control Setup

  • Verify Airflow: Ensure the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm). Validation: Check the digital monitor or tape a small piece of tissue to the sash to visually confirm inward directional airflow.

  • Surface Preparation: Line the work area with plastic-backed absorbent bench paper. This prevents the lipophilic powder from embedding into the porous surfaces of the hood.

Step 2: Weighing and Transfer

  • Anti-Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula. Causality: Static electricity causes fine halogenated powders to repel and aerosolize, creating an immediate inhalation hazard and contaminating the balance.

  • Enclosed Transfer: Weigh the 4-chloro-N-(cyclopropylmethyl)benzamide directly into a tared, sealable vial rather than an open weigh boat. Cap the vial before removing it from the fume hood.

Step 3: Decontamination

  • Solvent Wipe: Wipe down the balance and spatulas with a solvent that effectively solubilizes the compound (e.g., 70% Isopropanol or Ethanol), followed by a secondary wipe with distilled water.

  • Doffing: Remove outer gloves by turning them inside out, trapping any microscopic powder residue within the glove matrix. Wash hands immediately with soap and water [4].

Spill Response Protocol

In the event of a powder spill, dry sweeping is strictly prohibited as it will aerosolize the compound.

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Don Additional PPE: Equip a P100 respirator if the spill extends outside the engineering controls.

  • Wet-Wiping Method: Gently cover the spilled powder with absorbent paper towels. Carefully pour a compatible wetting agent (e.g., 70% ethanol) over the towels to suppress dust generation.

  • Collect: Scoop the wet mass using a non-sparking tool and place it directly into a hazardous waste bag.

Disposal Plan: Halogenated Organic Waste

The EPA strictly regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA) [3]. 4-chloro-N-(cyclopropylmethyl)benzamide must never be mixed with non-halogenated organic waste or standard aqueous waste.

  • The Causality of Segregation: Halogenated wastes require specialized, high-temperature incineration (>1000°C) equipped with caustic scrubbers. If halogenated compounds are mistakenly routed to standard non-halogenated incinerators, the incomplete combustion of the chlorine atoms will catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans [3].

  • Solid Waste: Contaminated gloves, bench paper, and empty vials must be placed in a rigid, leak-proof container labeled explicitly as "Hazardous Solid Waste - Halogenated Organics" .

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, Chloroform, or even Methanol), the resulting solution must be deposited into a carboy explicitly designated for "Halogenated Solvent Waste" . The halogen content must be clearly logged on the waste manifest.

Operational Workflow Visualization

Below is the logical workflow for handling and responding to incidents involving halogenated benzamide derivatives.

G Start Pre-Task Safety Assessment PPE Don Appropriate PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Conduct Work in Chemical Fume Hood PPE->Hood SpillCheck Spill Occurred? Hood->SpillCheck SpillResp Initiate Wet-Wipe Spill Response SpillCheck->SpillResp Yes Disposal Segregate into Halogenated Waste Stream SpillCheck->Disposal No SpillResp->Disposal End Decontaminate Surfaces & Log Disposal->End

Caption: Workflow for handling, spill response, and disposal of halogenated benzamide derivatives.

References

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety OSHA Lab Standard (29 CFR 1910.1450). U.S. Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Protective Clothing and Ensembles. The National Institute for Occupational Safety and Health. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA Hazardous Waste Engineering Research Laboratory. Available at:[Link]

  • University of Rochester Environmental Health & Safety. NIOSH Chemical Handling Guidelines & Table 1,2 & 3. Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(cyclopropylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(cyclopropylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.